molecular formula C6H11NO2 B11801442 hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

Cat. No.: B11801442
M. Wt: 129.16 g/mol
InChI Key: HGEIYKJSFPCMLX-UHFFFAOYSA-N
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Description

Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

InChI

InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2

InChI Key

HGEIYKJSFPCMLX-UHFFFAOYSA-N

Canonical SMILES

C1COC2CNCC2O1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Hexahydro-2H-dioxino[2,3-c]pyrrole: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide to Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole: A Privileged Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular architectures that can effectively navigate the complexities of biological systems is a central theme in contemporary drug discovery. Saturated heterocyclic scaffolds are of particular interest due to their three-dimensional structures, which can lead to improved target selectivity and pharmacokinetic properties.[1][2] Among these, the hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole core represents a compelling, yet underexplored, structural motif. This guide provides a comprehensive technical overview of this bicyclic system, including its structure, a proposed stereoselective synthesis, predicted spectroscopic characterization, and its potential as a valuable building block in the development of next-generation therapeutics, particularly for central nervous system (CNS) disorders.[5][6]

Introduction: The Significance of Fused Heterocyclic Scaffolds

The pyrrolidine ring is a cornerstone in medicinal chemistry, found in a multitude of natural products and FDA-approved drugs.[2][7] Its non-planar, saturated nature allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets.[5] When fused with other heterocyclic systems, such as the 1,4-dioxane ring, the resulting bicyclic structure offers a rigid framework with defined stereochemical properties. The incorporation of the dioxane moiety can also modulate physicochemical properties like solubility and polarity, which are critical for drug-likeness.[7] The hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole system, with its cis-fused ring junction, presents a unique three-dimensional shape that is of significant interest for the design of novel bioactive molecules.

Chemical Structure and Stereochemistry

The core structure of hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole consists of a pyrrolidine ring fused to a 1,4-dioxane ring at the 3- and 4-positions of the pyrrolidine. The systematic IUPAC name for the hydrochloride salt of a specific relative stereoisomer is (4aR,7aS)-rel-hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole hydrochloride. The "rel" notation indicates the relative stereochemistry between the two chiral centers at the ring fusion (C4a and C7a), and the "(4aR,7aS)" designation specifies one possible enantiomer. The cis-fusion of the two rings is a key structural feature, resulting in a V-shaped conformation.

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
CAS Number (HCl salt) 694439-04-8
SMILES (free base) C1OC[C@H]2NC[C@H]2O1
InChI (free base) InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6+/m1/s1
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// Draw the bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- O6; O6 -- C7; C7 -- C8; C8 -- C4; C2 -- O9; O9 -- C5 [style=invis]; // To help with layout

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Caption: Chemical structure of hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole.

Proposed Stereoselective Synthesis

Proposed Synthetic Pathway: [3+2] Cycloaddition

The proposed synthesis involves the reaction of 2,3-dihydro-1,4-dioxin as the dipolarophile with an azomethine ylide generated in situ from the condensation of an amine and an aldehyde. A common method for generating the required non-stabilized azomethine ylide is the decarboxylative condensation of an α-amino acid with an aldehyde.[10]

Synthesis_PathwayDihydrodioxin2,3-Dihydro-1,4-dioxinProductN-methyl-hexahydro-2H-[1,4]dioxino[2,3-c]pyrroleDihydrodioxin->Product[3+2] CycloadditionSarcosineSarcosine(N-methylglycine)YlideAzomethine Ylide(in situ)Sarcosine->YlideHeat, -CO2ParaformaldehydeParaformaldehydeParaformaldehyde->YlideYlide->Product

Caption: Proposed synthetic pathway via [3+2] cycloaddition.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on similar cycloaddition reactions.[11][12] Optimization of reaction conditions (solvent, temperature, and catalyst) would be necessary.

  • Preparation of the Reaction Mixture: To a solution of 2,3-dihydro-1,4-dioxin (1.0 eq) in a suitable solvent (e.g., toluene or 1,4-dioxane) is added sarcosine (N-methylglycine, 1.2 eq) and paraformaldehyde (1.5 eq).

  • Reaction: The mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). The reaction is expected to proceed via the in situ formation of an azomethine ylide from sarcosine and formaldehyde, which then undergoes a [3+2] cycloaddition with 2,3-dihydro-1,4-dioxin.[10] The concerted nature of this cycloaddition generally favors the formation of the cis-fused product.[4][12]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-methyl-hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole.

  • Deprotection (if necessary): If the N-unsubstituted parent compound is desired, a suitable N-protecting group that can be cleaved under mild conditions would be used in place of the methyl group from sarcosine. For instance, a benzyl group could be removed via hydrogenolysis.

Physicochemical and Spectroscopic Characterization (Predicted)

Experimental data for the title compound is scarce in the public domain. However, based on the known spectroscopic properties of similar saturated N-heterocycles, a detailed characterization profile can be predicted.[13][14][15][16][17][18]

Technique Predicted Observations
¹H NMR Complex multiplets are expected in the aliphatic region (δ 2.5-4.5 ppm). The protons on the carbons adjacent to the nitrogen and oxygen atoms will be the most deshielded. The cis-fusion of the rings will result in specific coupling constants between the bridgehead protons.
¹³C NMR Resonances for the six carbon atoms are expected in the aliphatic region (δ 40-80 ppm). The carbons bonded to the heteroatoms (N and O) will appear at the lower field end of this range.[19][20]
FT-IR Characteristic C-H stretching vibrations for saturated rings will be observed around 2850-3000 cm⁻¹. C-N and C-O stretching bands are expected in the fingerprint region (1000-1300 cm⁻¹). A broad N-H stretching band would be present around 3300-3500 cm⁻¹ for the N-unsubstituted compound.[13][16]
Mass Spectrometry (EI) The molecular ion peak (M⁺) should be observable. Fragmentation patterns would likely involve the loss of small neutral molecules such as ethylene or formaldehyde from the dioxane ring, and cleavage adjacent to the nitrogen atom.[14][21]

Applications in Drug Discovery and Medicinal Chemistry

The hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole scaffold is a promising starting point for the development of novel therapeutic agents, particularly for CNS disorders. The rigid, three-dimensional structure of this core can be exploited to design ligands with high affinity and selectivity for various biological targets.

A Scaffold for CNS-Active Agents

The pyrrolidine moiety is a well-established pharmacophore in a number of CNS-active drugs.[5][6] The fusion of the dioxane ring can fine-tune the lipophilicity and polarity of the molecule, which are critical for blood-brain barrier penetration. Derivatives of this scaffold could be investigated for a range of CNS targets, including:

  • Dopamine and Serotonin Transporters: The pyrrolidine ring is present in several potent dopamine and norepinephrine reuptake inhibitors.[22]

  • GABA Receptors: The rigid conformation of the bicyclic system could be used to design novel GABA receptor modulators.

  • Sigma Receptors: Fused heterocyclic systems have shown high affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

Drug_Discovery_ApplicationsScaffoldHexahydro-2H-[1,4]dioxino[2,3-c]pyrrolePropertiesKey Properties:- 3D Structure- Stereochemical Complexity- Modulated PolarityScaffold->PropertiesCNSCNS DisordersScaffold->CNSInfectious_DiseasesInfectious DiseasesScaffold->Infectious_DiseasesOncologyOncologyScaffold->Oncology

Caption: Potential therapeutic applications of the scaffold.

A Building Block for Combinatorial Chemistry

The secondary amine in the pyrrolidine ring provides a convenient handle for further functionalization, making this scaffold an ideal building block for the construction of compound libraries for high-throughput screening. A variety of substituents can be introduced at the nitrogen atom to explore the structure-activity relationships for different biological targets.

Conclusion

Hexahydro-2H-[3][4]dioxino[2,3-c]pyrrole is a structurally intriguing and synthetically accessible scaffold with significant potential in medicinal chemistry. Its well-defined three-dimensional architecture, arising from the cis-fusion of the pyrrolidine and 1,4-dioxane rings, makes it an attractive starting point for the design of novel drug candidates with improved pharmacological profiles. While further research is needed to fully elucidate its chemical and biological properties, the information presented in this guide provides a solid foundation for its exploration as a privileged scaffold in modern drug discovery.

References

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (URL: [Link])

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. (URL: [Link])

  • Stereospecific Synthesis of Pyrrolidines with Varied Configurations via 1,3-Dipolar Cycloadditions to Sugar-Derived Enones. ACS Publications. (URL: [Link])

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. (URL: [Link])

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. (URL: [Link])

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. (URL: [Link])

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. ResearchGate. (URL: [Link])

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. (URL: [Link])

  • Synthesis of cis-fused cyclopentenone-pyrrolidine scaffolds via sequential aza-Piancatelli and Conia-ene type reactions in one pot. Chemical Communications. (URL: [Link])

  • DNA-Compatible Synthesis of Pyrrolidine-Fused Scaffolds via a One-Pot Three-Component Cycloaddition Strategy. PubMed. (URL: [Link])

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. (URL: [Link])

  • Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. (URL: [Link])

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. (URL: [Link])

  • Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers. (URL: [Link])

  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. (URL: [Link])

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Research. (URL: [Link])

  • Supporting Information Synthesis of Novel Pyrrolidine 3,4-Diol Derivatives as Inhibitors of α-L-Fucosidases. (URL: [Link])

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. (URL: [Link])

  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications. (URL: [Link])

  • Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. (URL: [Link])

  • Pyrrolidine - Optional[FTIR] - Spectrum. SpectraBase. (URL: [Link])

  • Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. Physical Chemistry Chemical Physics. (URL: [Link])

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  • Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation. PMC. (URL: [Link])

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. (URL: [Link])

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PMC. (URL: [Link])

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An In-Depth Technical Guide to (4aR,7aS)-hexahydro-2H-dioxino[2,3-c]pyrrole: A Versatile Scaffold for Drug Discovery

An In-Depth Technical Guide to (4aR,7aS)-hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole: A Versatile Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of the novel heterocyclic scaffold, (4aR,7aS)-hexahydro-2H-[1]dioxino[2,3-c]pyrrole. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, a proposed synthetic pathway, spectroscopic analysis, and the potential applications of this unique molecular architecture in modern therapeutic innovation.

Introduction: Unveiling a Promising Heterocyclic Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Fused heterocyclic systems are of particular interest as they provide rigid, three-dimensional frameworks that can be strategically decorated to interact with biological targets. (4aR,7aS)-hexahydro-2H-[1]dioxino[2,3-c]pyrrole is a chiral, saturated heterocyclic compound that merges a pyrrolidine ring with a 1,4-dioxane ring. This unique combination offers a compelling scaffold for the development of new chemical libraries. The pyrrolidine moiety is a well-established pharmacophore present in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its stereochemical diversity[2]. The 1,4-dioxane ring, while less common as a core pharmacophore, provides a polar, non-ionizable element that can improve physicochemical properties such as solubility and metabolic stability.

This guide will provide a detailed examination of this promising, yet underexplored, molecule, offering insights into its synthesis and potential as a building block for the next generation of therapeutics.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery. While extensive experimental data for (4aR,7aS)-hexahydro-2H-[1]dioxino[2,3-c]pyrrole is not widely available in peer-reviewed literature, a combination of information from commercial suppliers and computational predictions provides a solid foundation for its characterization. The compound is typically supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media[3].

PropertyValueSource
CAS Number 694439-04-8Synthonix, Sigma-Aldrich[3]
Molecular Formula C₆H₁₁NO₂Synthonix[3], PubChemLite[4]
Molecular Weight 129.16 g/mol (free base)Calculated
Molecular Weight (HCl) 165.61 g/mol Synthonix[3]
Physical Form SolidSigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich
Predicted XlogP -0.8PubChemLite[4]
SMILES C1CO[C@H]2CNC[C@@H]2O1PubChemLite[4]
InChI InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6-/m0/s1PubChemLite[4]

Note: Predicted values should be confirmed experimentally.

Synthesis and Manufacturing

A robust and scalable synthetic route is paramount for the practical application of any chemical scaffold. While a definitive, multi-step synthesis from basic starting materials is not explicitly detailed in the public domain, a key deprotection step has been identified in patent literature, suggesting a plausible synthetic strategy.

Proposed Retrosynthetic Pathway

The synthesis of (4aR,7aS)-hexahydro-2H-[1]dioxino[2,3-c]pyrrole can be logically approached through the deprotection of a nitrogen-protected precursor. This is a common and effective strategy in heterocyclic chemistry to unmask a reactive secondary amine late in the synthetic sequence.

Retrosynthesistarget(4aR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrroleprecursor(4aR,7aS)-N-protected-hexahydro-2H-[1,4]dioxino[2,3-c]pyrroletarget->precursorDeprotectionchiral_diol(2R,3R)-2,3-bis(hydroxymethyl)piperazine derivativeprecursor->chiral_diolCyclizationglyoxalGlyoxalchiral_diol->glyoxalElaboration

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Step: Deprotection of N-Benzyl Precursor

Patent literature describes the synthesis of the target molecule via the hydrogenolysis of its N-benzyl protected carbamate precursor[5]. This is a standard and highly efficient method for N-debenzylation.

Reaction:

(4aR,7aS)-benzyl tetrahydro-2H-[1]dioxino[2,3-c]pyrrole-6(3H)-carboxylate → (4aR,7aS)-hexahydro-2H-[1]dioxino[2,3-c]pyrrole

Reagents and Conditions: H₂, Palladium(II) hydroxide on carbon, in Methanol for 3 hours.

Detailed Experimental Protocol (Hypothetical)

The following is a proposed, detailed protocol for the final deprotection step, based on the literature precedent[5] and standard laboratory practices.

Objective: To synthesize (4aR,7aS)-hexahydro-2H-[1]dioxino[2,3-c]pyrrole from its N-benzyl protected precursor.

Materials:

  • (4aR,7aS)-benzyl tetrahydro-2H-[1]dioxino[2,3-c]pyrrole-6(3H)-carboxylate

  • Palladium(II) hydroxide on carbon (20 wt. % loading, 50% water by weight)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for hydrogenation

Workflow Diagram:

Synthesis_Workflowcluster_setupReaction Setupcluster_reactionHydrogenolysiscluster_workupWork-up & IsolationADissolve Precursor in MethanolBAdd Pd(OH)2/C CatalystA->BCInert Atmosphere PurgeB->CDIntroduce H2 AtmosphereC->DEStir at RT for 3hD->EFFilter through CeliteE->FGConcentrate FiltrateF->GHPurify (if necessary)G->H

Caption: Step-by-step workflow for the synthesis protocol.

Procedure:

  • Reaction Setup:

    • In a hydrogenation flask, dissolve (4aR,7aS)-benzyl tetrahydro-2H-[1]dioxino[2,3-c]pyrrole-6(3H)-carboxylate in anhydrous methanol.

    • Carefully add palladium(II) hydroxide on carbon (typically 10 mol%) to the solution under a stream of inert gas.

  • Hydrogenation:

    • Seal the flask and purge the system with hydrogen gas.

    • Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction mixture vigorously at room temperature for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation:

    • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by column chromatography or crystallization.

Causality and Self-Validation: The choice of palladium(II) hydroxide over other palladium catalysts like Pd/C is often to prevent the formation of byproducts in amine-containing molecules. The reaction is self-validating through the consumption of the starting material and the appearance of a new, more polar spot on TLC, corresponding to the free amine. Confirmation of the product's identity and purity is achieved through the spectroscopic methods detailed in the next section.

Spectroscopic Analysis

Definitive structural elucidation is crucial for any new chemical entity. The following outlines the expected spectroscopic data for (4aR,7aS)-hexahydro-2H-[1]dioxino[2,3-c]pyrrole.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Based on predicted data, the following ions would be expected[4].

AdductPredicted m/z
[M+H]⁺130.08626
[M+Na]⁺152.06820
[M-H]⁻128.07170

Experimental Insight: Electrospray ionization (ESI) in positive mode would be the ideal technique for this analysis, given the basicity of the secondary amine which is readily protonated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimental spectra are not publicly available, the following is a theoretical analysis of the expected signals for the free base in CDCl₃.

  • ¹H NMR:

    • N-H Proton: A broad singlet, typically in the range of 2-4 ppm, which would disappear upon D₂O exchange.

    • Bridgehead Protons (CH-O): Two distinct multiplets, likely in the 3.5-4.0 ppm range, coupled to the adjacent methylene protons.

    • Methylene Protons (CH₂-O and CH₂-N): A series of complex multiplets in the 2.5-3.8 ppm range. The diastereotopic nature of these protons would lead to complex splitting patterns.

  • ¹³C NMR:

    • Bridgehead Carbons (CH-O): Two signals expected in the 65-75 ppm range.

    • Methylene Carbons (CH₂-O and CH₂-N): Signals expected in the 40-70 ppm range.

Expert Note: The cis-fusion of the two rings creates a rigid conformation. A detailed 2D NMR analysis (COSY, HSQC, HMBC) would be necessary to unambiguously assign all proton and carbon signals.

Applications in Drug Discovery

The true value of a novel scaffold lies in its potential to generate biologically active molecules. The (4aR,7aS)-hexahydro-2H-[1]dioxino[2,3-c]pyrrole core is a promising starting point for library synthesis due to the advantageous properties of its constituent rings.

A Scaffold for Diversity-Oriented Synthesis

The secondary amine of the pyrrolidine ring is a key functional handle for derivatization. It can readily undergo a wide range of chemical transformations, including:

  • Acylation/Sulfonylation: To introduce a variety of substituents and explore structure-activity relationships.

  • Reductive Amination: To append larger, more complex side chains.

  • Alkylation: To introduce small alkyl groups.

Applicationsscaffold(4aR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrroleacylationAcylation / Sulfonylationscaffold->acylationreductive_aminationReductive Aminationscaffold->reductive_aminationalkylationAlkylationscaffold->alkylationlibraryDiverse Chemical Libraryacylation->libraryreductive_amination->libraryalkylation->library

Caption: Derivatization strategies for library synthesis.

Potential Therapeutic Areas

While no specific biological activity has been reported for this exact molecule, the broader class of fused pyrrolidine heterocycles has shown activity in several therapeutic areas. For example, related scaffolds like hexahydro-2H-thieno[2,3-c]pyrrole have been proposed as valuable cores for constructing compound libraries for drug discovery[6]. Furthermore, pyrrole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties[7][8]. The incorporation of the dioxino-pyrrolidine scaffold could lead to novel compounds with potential applications in:

  • Neuroscience: The rigid, chiral nature of the scaffold is well-suited for targeting receptors and enzymes in the central nervous system.

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature heterocyclic cores.

  • Infectious Diseases: The scaffold could serve as a starting point for novel antibacterial or antiviral agents.

Conclusion

(4aR,7aS)-hexahydro-2H-[1]dioxino[2,3-c]pyrrole represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. Its unique three-dimensional structure, chiral nature, and the presence of a reactive secondary amine make it an attractive building block for the synthesis of diverse chemical libraries. While there is a current lack of extensive experimental data in the public domain, this guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a strong rationale for its potential applications. As the demand for novel chemical matter continues to grow, scaffolds like this will be invaluable for pushing the boundaries of therapeutic innovation.

References

  • PubChem. Hexahydro-2H-furo(2,3-c)pyrrole hydrochloride. [Link]

  • Brieflands. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. [Link]

  • Wikipedia. Acrylic acid. [Link]

  • Synthonix. (4aR,7aS)-rel-hexahydro-2H-[1]dioxino[2,3-c]pyrrole hydrochloride. [Link]

  • PubChem. Hexahydro-2H-furo[2,3-c]pyrrole. [Link]

  • PubChemLite. Rac-(4ar,7as)-hexahydro-2h-[1]dioxino[2,3-c]pyrrole hydrochloride. [Link]

  • MDPI. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]

  • Beilstein Journals. O bonding catalysis approach to the synthesis of calix[1]pyrroles Full experimental procedures. [Link]

  • PubMed. An entry into hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives. [Link]

  • ResearchGate. Synthesis of hexahydro-2H-pyrrolo[2,3-c:5,4-c′]dipyrazoles from.... [Link]

  • Charles University. STATE-OF-THE-ART APPROACHES TO THE SYNTHESIS OF 2H-PYRROLES. [Link]

  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

  • Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

  • RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • Moshang Chemical. (4aR,7aS)-hexahydro-2H-[1]dioxino[2,3-c]pyrrole. [Link]

The Bicyclic Pyrrolidine Core: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles is a central theme in modern drug discovery. In this pursuit, the architectural design of small molecule inhibitors plays a pivotal role. Among the myriad of heterocyclic systems, the bicyclic pyrrolidine scaffold has emerged as a "privileged" structural motif, consistently yielding ligands for a diverse range of biological targets. Its inherent three-dimensionality and conformational rigidity offer a powerful tool to navigate the complexities of protein-ligand interactions, moving beyond the flat landscapes of traditional aromatic scaffolds. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the bicyclic pyrrolidine core, from its fundamental design principles to its successful application in clinically approved drugs.

The Strategic Advantage of Rigidity: Why Bicyclic Pyrrolidines Excel in Drug Design

The decision to incorporate a bicyclic pyrrolidine scaffold into a drug candidate is a strategic one, rooted in the principles of conformational control and entropy. Flexible molecules in solution exist as an ensemble of conformations, and only a specific, "bioactive" conformation is responsible for binding to the target protein. The transition from a disordered solution state to a well-defined bound state is entropically unfavorable, as it involves a significant loss of conformational freedom.

Bicyclic pyrrolidine scaffolds mitigate this entropic penalty by pre-organizing the molecule into a limited set of well-defined, low-energy conformations.[1] This "conformational locking" ensures that a higher population of the drug molecules exists in a shape that is complementary to the binding site of the target protein. This pre-organization can lead to a substantial increase in binding affinity and, consequently, potency.[2]

Furthermore, the rigid three-dimensional nature of bicyclic pyrrolidines allows for a more precise projection of substituents into the chemical space of the binding pocket. This is a significant advantage over flat, aromatic systems, enabling what is often referred to as "escaping flatland" in medicinal chemistry.[2] By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds introduce greater structural complexity and three-dimensionality, which has been correlated with a higher probability of success in clinical development.[2]

Logical Progression of Drug Design with Bicyclic Scaffolds

Caption: A simplified workflow illustrating the incorporation of a bicyclic scaffold to improve lead compound properties.

Navigating the Synthetic Landscape: Crafting the Bicyclic Pyrrolidine Core

The construction of bicyclic pyrrolidine scaffolds with precise stereochemical control is a cornerstone of their successful application in drug discovery. A variety of synthetic strategies have been developed, with cycloaddition reactions being particularly prominent.

The Power of [3+2] Cycloadditions

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful and convergent method for the synthesis of the pyrrolidine ring.[3] The intramolecular version of this reaction is particularly well-suited for the construction of bicyclic systems. This approach allows for the creation of multiple stereocenters in a single, often highly diastereoselective, step.[4]

Illustrative [3+2] Cycloaddition Workflow

G cluster_0 Flexible Ligand cluster_1 Bicyclic Ligand cluster_2 NK1 Receptor a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 Receptor Binding Site a2->Receptor Binding (Entropically Penalized) b1 Locked Conformation b1->Receptor Optimized Binding

Sources

hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the saturated heterocyclic scaffold, hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole. Fused heterocyclic systems are foundational in modern medicinal chemistry, offering three-dimensional diversity crucial for developing novel therapeutics. This document details the core physicochemical properties of the title compound, proposes a robust synthetic pathway grounded in established chemical principles, and explores its potential applications in drug discovery by drawing parallels with structurally related, biologically active scaffolds. This guide serves as a foundational resource for researchers interested in leveraging this unique molecular framework for the development of next-generation chemical entities.

Introduction: The Value of Saturated Fused Scaffolds in Medicinal Chemistry

The pyrrole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and commercial drugs.[3] While much focus has been placed on aromatic pyrrole systems, their saturated and fused derivatives represent a compelling, underexplored area of chemical space. Saturated scaffolds, such as hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole, introduce defined three-dimensional (3D) exit vectors, which are increasingly sought after in drug discovery to improve selectivity, enhance physicochemical properties, and escape the "flatland" of traditional aromatic drug candidates.

The fusion of a 1,4-dioxane ring to the pyrrolidine core imparts specific conformational constraints and introduces polarity via the ether oxygen atoms. This modification can significantly influence a molecule's solubility, hydrogen bonding capacity, and metabolic stability. Analogous fused heterocyclic systems have demonstrated significant therapeutic potential. For instance, the related hexahydro-2H-thieno[2,3-c]pyrrole scaffold has been proposed for constructing compound libraries for drug screening, highlighting the value of such bicyclic systems.[4] Furthermore, other fused heterocyclic structures like hexahydro-2H-pyrano[3,2-c]quinolines have yielded potent and selective inhibitors of mitotic kinesin-5 and σ1 receptor ligands, underscoring the rich biological activities accessible from these frameworks.[5][6] This guide will establish the foundational knowledge required to explore the hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole system for similar applications.

Core Physicochemical Properties

The fundamental properties of hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole and its common salt form are essential for any research endeavor. These data provide the basis for experimental design, from reaction stoichiometry to analytical characterization.

Below is the chemical structure of the core scaffold, generated using the DOT language.

Caption: 2D structure of the hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole scaffold.

The key quantitative properties are summarized in the table below for both the free base and its common hydrochloride salt form.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂·HCl[2][7]
Molecular Weight 129.16 g/mol 165.62 g/mol [1][7]
CAS Number 2768620-13-7 (stereoisomer)694439-04-8 (rel-stereoisomer)[1][2][7]
Physical Form Not specified; likely oil or low-melting solidSolid[1]

Proposed Synthetic Strategy and Experimental Protocol

While specific synthetic preparations for this exact molecule are not widely published, a logical and robust pathway can be designed based on well-established reactions in heterocyclic chemistry. The Paal-Knorr synthesis, which constructs pyrroles from 1,4-dicarbonyl compounds and primary amines, provides a foundational concept.[8] A plausible modern approach involves the cyclization of a protected pyrrolidine derivative bearing diol functionality.

Retrosynthetic Analysis and Strategy

The core strategy is to form the 1,4-dioxane ring onto a pre-existing, suitably functionalized pyrrolidine precursor. This approach offers superior control over stereochemistry and functional group compatibility.

  • Target: Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole.

  • Key Disconnection: The C-O bonds of the dioxane ring.

  • Precursor: A cis-3,4-dihydroxypyrrolidine derivative, with the nitrogen atom protected to prevent side reactions.

  • Key Reaction: Williamson ether synthesis or a related dialkylation using a two-carbon electrophile (e.g., a glyoxal equivalent or 1,2-dihaloethane) to form the dioxane ring.

This workflow is visualized in the diagram below.

G start N-Protected cis-3,4-Dihydroxypyrrolidine step1 Deprotonation (e.g., NaH) start->step1 intermediate Dialkoxide Intermediate step1->intermediate step2 Dioxane Ring Formation (e.g., 1,2-Dibromoethane) intermediate->step2 product_protected N-Protected Target Scaffold step2->product_protected step3 Deprotection (e.g., H₂/Pd or TFA) product_protected->step3 final_product Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole step3->final_product

Caption: Proposed workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol

This protocol describes the synthesis starting from a commercially available N-Boc-protected cis-3,4-dihydroxypyrrolidine.

Objective: To synthesize N-Boc-hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole.

Materials:

  • N-Boc-cis-3,4-dihydroxypyrrolidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,2-Dibromoethane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-cis-3,4-dihydroxypyrrolidine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. Causality Note: Using slightly more than two equivalents of a strong, non-nucleophilic base ensures complete deprotonation of both hydroxyl groups to form the reactive dialkoxide intermediate. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cyclization: Add 1,2-dibromoethane (1.1 eq) dropwise to the suspension. Causality Note: The dibromoethane acts as the two-carbon electrophile for a double intramolecular Williamson ether synthesis. Keeping it in slight excess drives the reaction to completion. Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Extraction and Drying: Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield the pure N-Boc-protected product.

  • Characterization: The final protected compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity before proceeding with deprotection.

  • Deprotection (Optional): The Boc-protecting group can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or via hydrogenation, yielding the final target compound, typically as a salt which can be neutralized if necessary.

Potential Applications in Drug Discovery

Given the absence of extensive literature on this specific scaffold, its potential must be inferred from its structural features and comparison to related compounds.

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight of 129.16 g/mol , the scaffold is an ideal starting point for FBDD.[7] Its defined 3D geometry and hydrogen bond acceptors/donors (two ether oxygens and the secondary amine) provide excellent features for initial binding interactions with biological targets.

  • CNS-Active Agents: The introduction of polar ether groups within a compact bicyclic system can modulate the LogP and polar surface area (PSA), properties critical for crossing the blood-brain barrier. Many CNS drugs are based on pyrrolidine or related nitrogen-containing heterocycles.

  • Scaffold for Combinatorial Libraries: The secondary amine serves as a convenient handle for derivatization. Acylation, alkylation, or reductive amination can be used to rapidly generate a library of analogs for high-throughput screening, a strategy proven effective for similar heterocyclic systems.[4] The inherent stereochemistry of the ring fusion provides a rigid core, ensuring that new substituents are projected into distinct regions of space, which is beneficial for optimizing interactions within a protein binding pocket.

Conclusion

Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole is a promising yet underutilized scaffold in medicinal chemistry. Its defined physicochemical properties, accessible synthesis, and rich three-dimensional architecture make it an attractive building block for modern drug discovery programs. By leveraging established synthetic methodologies and drawing inspiration from the biological success of related fused heterocycles, researchers can unlock the therapeutic potential of this unique molecular framework. This guide provides the essential technical foundation to initiate such an exploration.

References

  • Hexahydro-2H-furo(2,3-c)pyrrole | C6H11NO | CID 54184168 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

  • An entry into hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives - PubMed. (2011, September 2). Retrieved February 25, 2026, from [Link]

  • (4aR,7aS)-rel-hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole hydrochloride - Synthonix. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of hexahydro-2H-pyrrolo[2,3-c:5,4-c′]dipyrazoles from... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride | C6H12ClNO | CID 66582617 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (n.d.). Retrieved February 25, 2026, from [Link]

  • 2,3,6a,7,8,9-hexahydro-11H-(1,4)dioxino(2,3-g)pyrrolo(2,1-b)(1,3)benzoxazin-11-one | C13H13NO4 | CID 5288002 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

  • Novel Diazocrowns with Pyrrole Residue as Lead(II)Colorimetric Probes - MDPI. (2021, November 26). Retrieved February 25, 2026, from [Link]

  • HEXAHYDRO-2H-FURO[2,3-C]PYRROLE-1214875-23-6 - Thoreauchem. (n.d.). Retrieved February 25, 2026, from [Link]

  • STATE-OF-THE-ART APPROACHES TO THE SYNTHESIS OF 2H-PYRROLES. (n.d.). Retrieved February 25, 2026, from [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - MDPI. (2023, January 28). Retrieved February 25, 2026, from [Link]

  • The discovery and optimization of hexahydro-2H-pyrano[3,2-c]quinolines (HHPQs) as potent and selective inhibitors of the mitotic kinesin-5 - PubMed. (2010, March 1). Retrieved February 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of a New Series of Hexahydro-2H-pyrano[3,2-c]quinolines as Novel Selective σ1Receptor Ligands - R Discovery. (2013, April 26). Retrieved February 25, 2026, from [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - Beilstein Journals. (2021, March 16). Retrieved February 25, 2026, from [Link]

  • key reactions in heterocycle synthesis. (2018, December 28). Retrieved February 25, 2026, from [Link]

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Beyond Flatland: Engineering Novel Saturated Heterocyclic Building Blocks for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Saturated Heterocyclic Building Blocks Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The historical dominance of aromatic rings in drug discovery—driven by the reliability of Suzuki-Miyaura and Buchwald-Hartwig couplings—has led to a prevalence of "flat" molecules with suboptimal physicochemical profiles. This guide addresses the strategic shift toward novel saturated heterocyclic building blocks . By increasing the fraction of


 hybridized carbons (

), researchers can unlock superior solubility, metabolic stability, and patentable chemical space.[1] This document details the rationale, specific architectures (oxetanes, azetidines, spirocycles), and the advanced synthetic protocols required to access them.

The Imperative: Escaping "Flatland"

The correlation between molecular saturation and clinical success is no longer theoretical; it is a validated metric. As established by Lovering et al., increasing the


 count correlates directly with improved solubility and reduced promiscuity (off-target binding).
The Physicochemical Trade-Off

Aromatic rings are lipophilic planar discs that encourage


 stacking, leading to poor aqueous solubility and crystal packing issues. Saturated heterocycles introduce:
  • Vectorial Complexity: 3D bond angles that disrupt stacking.

  • Solubility: Enhanced solvation due to accessible lone pairs and reduced planarity.

  • Metabolic Stability: While alkyl chains are metabolic liabilities (oxidation), strained saturated heterocycles (like oxetanes) often resist P450 degradation better than their linear counterparts.[2]

Decision Logic: When to Saturate

The following decision tree illustrates the logical flow for incorporating saturated blocks during Lead Optimization.

Fsp3_Decision_Tree Start Lead Compound Analysis Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metab Issue: High Clearance? Start->Issue_Metab Issue_IP Issue: Crowded IP Space? Start->Issue_IP Soln_Oxetane Strategy: Oxetane Scan (Replace gem-dimethyl/C=O) Issue_Solubility->Soln_Oxetane Reduce LogD Soln_Spiro Strategy: Spirocyclization (Lock conformation) Issue_Metab->Soln_Spiro Block metabolic soft spots Soln_Bridge Strategy: Bridged Systems (Bicyclo[1.1.1]pentane analogues) Issue_IP->Soln_Bridge Novel geometry Result Candidate Selection Soln_Oxetane->Result Lower basicity, higher polarity

Figure 1: Strategic decision matrix for incorporating saturated heterocycles based on DMPK liabilities.

High-Value Architectures

The Oxetane: The "Magic" Bioisostere

The oxetane ring is arguably the most versatile saturated building block. It serves as a potent bioisostere for both the gem-dimethyl group and the carbonyl group.[3]

  • Basicity Modulation: When placed

    
     to an amine (e.g., 3-aminooxetane), the inductive effect of the ring oxygen reduces the amine's pKa by ~2-3 units compared to the cyclohexyl analogue. This is critical for improving oral bioavailability by reducing lysosomal trapping potential.
    
  • Lipophilicity: Replacing a gem-dimethyl group with an oxetane typically lowers LogD by ~1.0–1.5 units without changing steric bulk.

Spirocyclic Azetidines

Spirocycles offer a rigid 3D scaffold that orients exit vectors in precise directions, unlike the "floppy" nature of linear alkyl chains. Spiro[3.3]heptanes and azaspiro[3.4]octanes are becoming privileged scaffolds for GPCR and ion channel targets.

Data Comparison: Physicochemical Impact

Scaffold TypeModification

LogP

pKa (Amine)
Metabolic Stability (HLM)
Gem-Dimethyl Baseline-9.5 (Ref)Low (Methyl oxidation)
Oxetane 3,3-Replacement-1.36.8High (Steric/Electronic protection)
Cyclobutane Carbocyclic analog+0.49.4Moderate
Spiro-Azetidine Conformational Lock-0.88.2High (Rigidification)

Advanced Synthetic Methodologies[4]

Synthesizing these strained, saturated systems requires specialized protocols that avoid ring-opening or polymerization. Below are two field-proven methodologies.

Protocol A: Strain-Release Spirocyclization (Aggarwal Method)

This protocol utilizes the high strain energy of azabicyclo[1.1.0]butyl systems to drive the formation of complex spiro-azetidines. This is superior to traditional alkylation, which often suffers from poly-alkylation or poor yields.

Mechanism & Workflow: The reaction proceeds via a reaction of an azabicyclo[1.1.0]butyl ketone with a nucleophile (or radical source), triggering a strain-release bond cleavage that reforms the azetidine ring in a spiro-configuration.

Aggarwal_Spiro Precursor Azabicyclo[1.1.0] butyl Ketone Transition Strain-Release Intermediate Precursor->Transition Activation Reagent Nucleophile/Radical (e.g., Grignard/Thiol) Reagent->Transition Product Functionalized Spiro-Azetidine Transition->Product C-C Bond Formation

Figure 2: Workflow for strain-release driven synthesis of spiro-azetidines.

Step-by-Step Protocol:

  • Preparation: Dissolve the azabicyclo[1.1.0]butyl ketone (1.0 equiv) in anhydrous THF under Argon.

  • Activation: Cool to -78°C. Add the organometallic nucleophile (e.g., PhMgBr, 1.2 equiv) dropwise.

  • Cyclization: Allow the mixture to warm to 0°C. The relief of ring strain drives the migration and ring expansion/closure.

  • Quench: Quench with saturated NH₄Cl solution.

  • Purification: Extract with EtOAc. The spiro-azetidine product is often stable enough for silica chromatography (neutralized with 1% Et₃N).

Protocol B: Photoredox Late-Stage Functionalization

Directly functionalizing saturated heterocycles (like piperidines or azetidines) at the


 or 

position is challenging. Photoredox catalysis allows for the "stitching" of novel blocks onto existing drug cores.

Key Reagents:

  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Standard high-energy photocatalyst).

  • Radical Precursor: Alkyl bis-catecholato silicates or carboxylic acids (via decarboxylation).

Methodology:

  • Setup: Combine the saturated heterocycle (substrate), photocatalyst (1 mol%), and radical precursor in DMSO.

  • Irradiation: Irradiate with Blue LED (450 nm) for 12–24 hours.

  • Mechanism: The photocatalyst generates a radical from the precursor, which performs a Hydrogen Atom Transfer (HAT) or Minisci-type addition to the heterocycle.

  • Isolation: Standard aqueous workup. This method is particularly effective for adding small saturated rings (cyclopropyl, oxetanyl) onto larger scaffolds.

Scientific Integrity & Validation

Causality in Design

Why choose these specific blocks?

  • Oxetanes vs. Cyclobutanes: While cyclobutanes provide similar steric bulk, they lack the dipole moment of the ether oxygen. The oxetane oxygen acts as a weak Hydrogen Bond Acceptor (HBA), improving solvation without acting as a strong metabolic handle.

  • Azetidines vs. Pyrrolidines: Azetidines have higher ring strain (~26 kcal/mol vs ~6 kcal/mol for pyrrolidines). This strain alters the hybridization of the nitrogen lone pair, lowering basicity and improving permeability across the blood-brain barrier (BBB).

Self-Validating Systems

When synthesizing these blocks, the NMR shift is the primary self-validation tool.

  • Oxetane Diagnostic: Look for the characteristic "butterfly" splitting pattern of the methylene protons in

    
    H NMR (
    
    
    
    4.5–5.0 ppm).
  • Stability Check: If the signal broadens or disappears in acidic media (e.g., CDCl₃ with trace HCl), the ring has opened to the 1,3-diol or chloro-alcohol, indicating the need for base-washed solvents.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][4][5][6] Journal of Medicinal Chemistry.[1][4][5]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.[7][8] (Seminal work on oxetane properties).[2][3][9]

  • Fawcett, A., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie.[7][8] (Source for Aggarwal Protocol).

  • DiRocco, D. A., et al. (2014). Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis.[8][10] Angewandte Chemie International Edition.[7][8]

  • Chan, S., et al. (2024). Synthesis of saturated heterocycles via amine activation.[11] Nature Synthesis.[11] (New Scripps Method).[11]

Sources

A Comparative Technical Guide to Saturated Fused Pyrrole Heterocycles: Hexahydro-2H-dioxino[2,3-c]pyrrole and Hexahydro-2H-furo[2,3-c]pyrrole

A Comparative Technical Guide to Saturated Fused Pyrrole Heterocycles: Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole and Hexahydro-2H-furo[2,3-c]pyrrole

Abstract

Saturated heterocyclic scaffolds are foundational to modern medicinal chemistry, providing three-dimensional diversity crucial for novel therapeutic design. This guide presents an in-depth comparative analysis of two such scaffolds: hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole and hexahydro-2H-furo[2,3-c]pyrrole. We explore their distinct molecular architectures, physicochemical properties, and synthetic strategies. By detailing established experimental protocols and examining their potential as core structures in drug discovery, this document serves as a technical resource for researchers and scientists. The objective is to elucidate the subtle yet significant differences imparted by the fused 1,4-dioxane versus the tetrahydrofuran ring, thereby informing rational scaffold selection in drug development programs.

Introduction: The Value of 3D Scaffolds in Drug Design

The landscape of drug discovery is continually evolving, with a marked shift from flat, aromatic molecules towards more complex, three-dimensional structures. Saturated heterocyclic systems are at the forefront of this movement. Their rigid, defined geometries allow for precise spatial orientation of functional groups, which can lead to enhanced target affinity, improved selectivity, and more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The pyrrole nucleus is a versatile and privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[3][4] While the aromatic pyrrole ring is common, its saturated form, pyrrolidine, fused to other saturated rings, offers a robust entry into novel chemical space. This guide focuses on two such fused systems: hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole and hexahydro-2H-furo[2,3-c]pyrrole. These scaffolds, while structurally similar, possess fundamental differences due to the nature of their oxygen-containing fused ring. The dioxino-scaffold incorporates a six-membered 1,4-dioxane ring, while the furo-scaffold features a five-membered tetrahydrofuran ring. This seemingly minor variation has significant implications for the molecule's polarity, hydrogen bonding capacity, conformational flexibility, and, ultimately, its potential biological activity.

Molecular Architecture and Physicochemical Properties

The defining difference between the two scaffolds is the substitution of a -CH2-CH2- unit in the furo[2,3-c]pyrrole system with a -CH2-O-CH2- unit in the dioxino[2,3-c]pyrrole core. This introduces an additional heteroatom, altering the electronic and steric profile of the molecule.

The presence of the second oxygen atom in the dioxino scaffold increases its polarity and potential for hydrogen bonding interactions. This is reflected in key physicochemical parameters, which are critical predictors of a compound's pharmacokinetic behavior.

PropertyHexahydro-2H-furo[2,3-c]pyrroleHexahydro-2H-[1][2]dioxino[2,3-c]pyrroleRationale for Difference
Molecular Formula C₆H₁₁NO[1]C₆H₁₁NO₂[2]Addition of one oxygen atom.
Molecular Weight 113.16 g/mol [1]129.16 g/mol Increased atomic mass from the extra oxygen.
XLogP3 -0.1[1]-0.6 (Predicted)The additional ether oxygen increases hydrophilicity, lowering the logP value.
Hydrogen Bond Donors 1[1]1Both scaffolds possess one N-H group in the pyrrolidine ring.
Hydrogen Bond Acceptors 2[1]3The dioxino scaffold has three oxygen atoms compared to the furo scaffold's two (one ring O, one pyrrole N).
Polar Surface Area (PSA) 21.3 Ų[1]30.5 Ų (Predicted)The additional oxygen atom contributes significantly to the polar surface area.

Synthetic Strategies and Methodologies

The synthesis of these saturated bicyclic systems often relies on cycloaddition reactions or multi-step sequences involving the formation of the pyrrolidine ring followed by cyclization to form the fused oxygen-containing ring.

Synthesis of Hexahydro-2H-furo[2,3-c]pyrrole Core

A robust and diastereoselective method for constructing the hexahydro-2H-furo[2,3-c]pyrrole scaffold is via a [3+2] cycloaddition reaction. This approach is analogous to methods developed for similar thieno[2,3-c]pyrrole systems and offers excellent control over stereochemistry.[5] The ylide generated from an N-substituted methanamine derivative reacts with a suitable dihydrofuran derivative to yield the fused bicyclic product.

Furo-Pyrrole Synthesiscluster_0Step 1: Ylide Formationcluster_1Step 2: [3+2] Cycloadditioncluster_2Step 3: DeprotectionYlide_PrecursorN-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamineYlideAzomethine YlideYlide_Precursor->Ylide GeneratesTFATrifluoroacetic Acid (TFA)Dihydrofuran2,3-DihydrofuranFused_ProductN-benzyl-hexahydro-2H-furo[2,3-c]pyrroleDihydrofuran->Fused_ProductYlide_ref->Fused_Product Reacts withDeprotectionPd/C, H₂Final_CoreHexahydro-2H-furo[2,3-c]pyrroleFused_Product_ref->Final_Core Hydrogenolysis

Caption: General workflow for the synthesis of the hexahydro-2H-furo[2,3-c]pyrrole core.

Experimental Protocol: Synthesis of Hexahydro-2H-furo[2,3-c]pyrrole

  • Ylide Generation: To a solution of N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.0 eq.) in dry dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (TFA, 0.1 eq.) dropwise. Stir the mixture for 15 minutes to facilitate the formation of the azomethine ylide precursor.

  • Cycloaddition: Add 2,3-dihydrofuran (1.2 eq.) to the reaction mixture. Allow the solution to warm to room temperature and stir for 12-18 hours. The causality here is that the electron-rich double bond of the dihydrofuran acts as a dipolarophile, reacting with the generated azomethine ylide dipole in a concerted [3+2] cycloaddition to form the fused ring system.

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield N-benzyl-hexahydro-2H-furo[2,3-c]pyrrole.

  • Deprotection: Dissolve the purified product in methanol and add Palladium on carbon (10 wt. %). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir for 6 hours. The Pd/C catalyst is essential for the hydrogenolysis of the N-benzyl protecting group, yielding the free secondary amine of the target scaffold.

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product, hexahydro-2H-furo[2,3-c]pyrrole.

Synthesis of Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole Core

The synthesis of the dioxino-fused scaffold typically requires a different approach, often involving the construction of the pyrrolidine ring onto a pre-existing 1,4-dioxane precursor. A plausible and effective strategy involves the cyclization of a protected 3,4-dihydroxypyrrolidine with a two-carbon electrophile.

Dioxino-Pyrrole Synthesiscluster_0Step 1: Diol Formationcluster_1Step 2: Dioxane Ring Formationcluster_2Step 3: DeprotectionPyrrolineN-Boc-3-pyrrolineDiolcis-N-Boc-pyrrolidine-3,4-diolPyrroline->Diol DihydroxylationOsO4OsO₄, NMODibromoethane1,2-Dibromoethane, NaHFused_ProductN-Boc-hexahydro-2H-[1,4]dioxino[2,3-c]pyrroleDiol_ref->Fused_Product Williamson Ether Synthesis (2x)DeprotectionTFA or HClFinal_CoreHexahydro-2H-[1,4]dioxino[2,3-c]pyrroleFused_Product_ref->Final_Core Acidolysis

Caption: General workflow for the synthesis of the hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole core.

Experimental Protocol: Synthesis of Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole

  • Dihydroxylation: Dissolve N-Boc-3-pyrroline (1.0 eq.) in a mixture of acetone and water. Add N-methylmorpholine N-oxide (NMO, 1.5 eq.) followed by a catalytic amount of osmium tetroxide (OsO₄, 2 mol%). Stir at room temperature for 24 hours. The OsO₄, regenerated by NMO, catalyzes the syn-dihydroxylation of the alkene to produce the cis-diol, a critical precursor for the subsequent cyclization.

  • Work-up: Quench the reaction by adding sodium sulfite and stir for 1 hour. Extract with ethyl acetate, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to yield cis-N-Boc-pyrrolidine-3,4-diol.

  • Dioxane Ring Formation: To a suspension of sodium hydride (NaH, 2.5 eq.) in dry tetrahydrofuran (THF) at 0 °C, add a solution of the diol (1.0 eq.) in THF dropwise. Allow the mixture to stir for 30 minutes. Add 1,2-dibromoethane (1.1 eq.) and heat the reaction to reflux for 12 hours. This step is a double Williamson ether synthesis; the strong base (NaH) deprotonates both hydroxyl groups, which then act as nucleophiles, sequentially displacing the bromide ions on the electrophilic 1,2-dibromoethane to form the six-membered dioxane ring.

  • Purification: Cool the reaction, quench carefully with water, and extract with ethyl acetate. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified N-Boc protected scaffold in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. The acid labile Boc-protecting group is cleaved under these conditions, revealing the secondary amine.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. If desired, triturate with diethyl ether to precipitate the TFA salt or dissolve in a minimal amount of methanol and add ethereal HCl to precipitate the hydrochloride salt for improved stability and handling.[2]

Applications in Medicinal Chemistry and Drug Discovery

The choice between these two scaffolds can significantly influence the biological profile of a potential drug candidate. The pyrrole and its saturated derivatives are known to be key components in molecules with a wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties.[4][6][7]

  • Hexahydro-2H-furo[2,3-c]pyrrole : This scaffold, being more lipophilic and compact, may be preferred for targeting binding sites within the central nervous system (CNS) or those embedded in lipid membranes. Its structural rigidity is valuable for locking in a specific conformation required for high-affinity binding. For instance, related hexahydro-2H-furo[3,2-b]pyrroles have been explored as potent inhibitors of phosphodiesterase 1 (PDE1), a target for neurological disorders.

  • Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole : The increased polarity and hydrogen bond acceptor count of this scaffold make it an attractive choice for targeting proteins where water-mediated interactions or direct hydrogen bonds are critical for binding. The improved aqueous solubility can be advantageous for developing compounds with better pharmacokinetic profiles, particularly for oral or intravenous administration. While specific biological activities for this exact scaffold are less documented in public literature, related structures like hexahydro-pyrano[3,2-c]quinolines have been successfully developed as potent and selective σ1 receptor ligands and inhibitors of the mitotic kinesin-5, indicating the therapeutic potential of such fused heterocyclic systems.[8][9][10]

The derivatization of both scaffolds typically occurs at the pyrrolidine nitrogen. This secondary amine provides a convenient handle for introducing a wide variety of substituents to modulate potency, selectivity, and physicochemical properties, allowing for systematic structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole and hexahydro-2H-furo[2,3-c]pyrrole represent two valuable, non-classical bioisosteres for drug discovery. They offer distinct, three-dimensional frameworks that can be exploited to achieve desired pharmacological profiles.

  • The furo-scaffold provides a more compact, less polar core suitable for CNS targets or lipophilic pockets.

  • The dioxino-scaffold offers a more polar, hydrophilic alternative with additional hydrogen bonding capabilities, potentially leading to improved solubility and different binding modes.

The synthetic routes outlined herein provide reliable access to these cores, enabling their incorporation into discovery libraries. Future research should focus on the direct comparative biological evaluation of derivatives from both scaffolds against a panel of therapeutic targets. Such studies will further illuminate the subtle but powerful influence of scaffold choice on molecular recognition and function, paving the way for the next generation of precisely engineered therapeutics.

References

  • PubChem Compound Summary for CID 54184168, Hexahydro-2H-furo(2,3-c)pyrrole. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 66582617, Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride. National Center for Biotechnology Information. [Link]

  • Gopinadh, M., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. ResearchGate. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

  • Sá, M. M. (2011). An entry into hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives. PubMed. [Link]

  • Synthesis of 2H‐furo[2,3‐c]pyrroles from two different types of "Donor‐Acceptor" tricycles. ResearchGate. [Link]

  • Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes. Collection of Czechoslovak Chemical Communications. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

  • Petrenko, A., et al. STATE-OF-THE-ART APPROACHES TO THE SYNTHESIS OF 2H-PYRROLES. [Link]

  • Synthesis and Biological Evaluation of a New Series of Hexahydro-2H-pyrano[3,2-c]quinolines as Novel Selective σ1Receptor Ligands. R Discovery. [Link]

  • Abadi, A. H., et al. (2013). Synthesis and biological evaluation of a new series of hexahydro-2H-pyrano[3,2-c]quinolines as novel selective σ1 receptor ligands. PubMed. [Link]

  • Blau, J., et al. (2010). The discovery and optimization of hexahydro-2H-pyrano[3,2-c]quinolines (HHPQs) as potent and selective inhibitors of the mitotic kinesin-5. PubMed. [Link]

  • A new perspective for biological activities of novel hexahydroquinoline derivatives. [Link]

  • Synthesis and Reactions of Furo[2,3-b]pyrroles. MDPI. [Link]

  • Synthesis and Reactions of Furo[2,3-b]pyrroles. SciSpace. [Link]

  • Synthonix Product Page for (4aR,7aS)-rel-hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole hydrochloride. Synthonix. [Link]

  • ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Case and Medical Research. [Link]

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. SID. [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher. [Link]

  • One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. [Link]

Methodological & Application

Application Notes and Protocols for Reductive Amination of Dioxino-Pyrrole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the successful reductive amination of dioxino-pyrrole amines, a class of heterocyclic compounds of growing interest in pharmaceutical and materials science. Recognizing the unique electronic properties and potential sensitivities of the dioxino-pyrrole scaffold, this document emphasizes the use of mild and selective reaction conditions to achieve high yields and purity. The protocols herein focus on the use of sodium triacetoxyborohydride (STAB) as a premier reducing agent for these applications. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this important heterocyclic motif.

Introduction: The Significance of Dioxino-Pyrrole Amines and Their Functionalization

The fusion of a pyrrole ring with a dioxin moiety creates a unique heterocyclic scaffold with distinct electronic and conformational properties. These "dioxino-pyrrole" systems are of significant interest in medicinal chemistry and materials science due to their structural rigidity and potential for novel biological interactions. The amine functionality on this scaffold is a key handle for introducing molecular diversity and tailoring the physicochemical properties of the resulting compounds.

Reductive amination, also known as reductive alkylation, stands as one of the most robust and widely used methods for the C-N bond formation.[1] It offers a controlled, one-pot approach to the alkylation of amines, converting a carbonyl group and an amine into a more substituted amine via an intermediate imine.[2] This method is particularly advantageous over direct alkylation with alkyl halides, as it effectively avoids the common problem of over-alkylation.[2] For sensitive, electron-rich heterocyclic amines like those in the dioxino-pyrrole class, the choice of a mild and selective reducing agent is paramount to prevent side reactions and degradation of the core structure.

The Mechanism of Reductive Amination

The reductive amination process involves two key sequential steps that typically occur in a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the dioxino-pyrrole amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A reducing agent present in the reaction mixture then delivers a hydride to the electrophilic carbon of the imine or iminium ion, resulting in the formation of the desired secondary or tertiary amine.

A critical aspect of a successful one-pot reductive amination is the use of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[3]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Amine Dioxino-Pyrrole Amine (R¹-NH₂) Carbonyl Aldehyde/Ketone (R²R³C=O) Imine Imine Intermediate (R¹-N=CR²R³) Iminium Iminium Ion ([R¹-NH=CR²R³]⁺) Product Alkylated Amine (R¹-NH-CHR²R³) Iminium->Product Reduction ReducingAgent Hydride Source (e.g., STAB)

Recommended Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For the reductive amination of dioxino-pyrrole amines, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. Its advantages for sensitive substrates are well-documented:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄) and does not readily reduce aldehydes and ketones at neutral or weakly acidic pH.[4][5] It shows a pronounced selectivity for the reduction of the iminium ion intermediate.[3]

  • Tolerance of Acidic Conditions: The reaction can be performed in the presence of a stoichiometric amount of acetic acid, which can catalyze imine formation without decomposing the hydride reagent.[5] This is particularly beneficial for reactions involving less nucleophilic amines or less reactive ketones.

  • Broad Functional Group Compatibility: STAB is compatible with a wide array of functional groups that might be present on the dioxino-pyrrole amine or the carbonyl partner, including esters, amides, nitro groups, and C-C multiple bonds.[4][5]

  • Reduced Toxicity: Compared to sodium cyanoborohydride (NaBH₃CN), another common reagent for this transformation, STAB and its byproducts are significantly less toxic.

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of dioxino-pyrrole amines. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Protocol 1: Reductive Amination with an Aldehyde

This protocol outlines the reaction of a primary dioxino-pyrrole amine with an aliphatic or aromatic aldehyde.

Protocol_1_Workflow start Start step1 Step 1: Dissolve Amine and Aldehyde | In an anhydrous solvent (e.g., DCE, THF). start->step1 step2 Step 2: Add STAB | Portion-wise addition at room temperature. step1->step2 step3 Step 3: Reaction Monitoring | TLC or LC-MS analysis. step2->step3 step4 Step 4: Aqueous Workup | Quench with saturated NaHCO₃ solution. step3->step4 step5 Step 5: Extraction | Extract with an organic solvent (e.g., DCM, EtOAc). step4->step5 step6 Step 6: Purification | Column chromatography. step5->step6 end_node Pure Product step6->end_node

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dioxino-pyrrole amine (1.0 eq).

  • Dissolve the amine in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) (to a concentration of 0.1-0.2 M).[4][6]

  • Add the aldehyde (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated dioxino-pyrrole amine.

Protocol 2: Reductive Amination with a Ketone

The reductive amination of ketones is generally slower than with aldehydes. The addition of a catalytic amount of acid is often beneficial.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the dioxino-pyrrole amine (1.0 eq) and the ketone (1.2-1.5 eq).

  • Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE).[4]

  • Add glacial acetic acid (1.0-2.0 eq) to the mixture to catalyze imine formation.[4] Stir for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.

  • Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 48 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Perform an aqueous workup and extraction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

ParameterProtocol 1 (Aldehyde)Protocol 2 (Ketone)Rationale
Carbonyl Stoichiometry 1.1 - 1.2 eq1.2 - 1.5 eqKetones are generally less reactive than aldehydes.
STAB Stoichiometry 1.5 eq1.5 - 2.0 eqTo ensure complete reduction, especially for the slower ketone reaction.
Solvent DCE, THF, DCMDCE is preferredDCE is often the solvent of choice, showing faster reaction rates.[4]
Acid Catalyst Generally not required1.0 - 2.0 eq Acetic AcidCatalyzes the slower imine formation with ketones.[4]
Temperature Room TemperatureRoom Temperature to 50 °CGentle heating may be required to drive the less favorable ketone reaction.
Typical Reaction Time 2 - 16 hours12 - 48 hoursReflects the lower reactivity of ketones compared to aldehydes.

Best Practices and Troubleshooting

  • Anhydrous Conditions: Moisture can hydrolyze the imine/iminium intermediate and consume the hydride reagent. Ensure all glassware is dry and use anhydrous solvents.

  • Order of Addition: It is generally advisable to pre-mix the amine and carbonyl to allow for imine formation before adding the reducing agent. This minimizes the potential for reduction of the carbonyl starting material.

  • Weakly Nucleophilic Amines: For dioxino-pyrrole amines with electron-withdrawing groups that reduce their nucleophilicity, the use of an acid catalyst (as in Protocol 2) and slightly elevated temperatures may be necessary even with aldehydes.

  • Steric Hindrance: If either the dioxino-pyrrole amine or the carbonyl partner is sterically hindered, reaction times will likely be longer, and gentle heating may be required.

  • Low Yields: If low yields are observed, consider increasing the equivalents of the carbonyl compound and STAB. A change of solvent to DCE may also improve the reaction rate.[4]

  • Side Product Formation: If dialkylation is an issue with a primary amine, a stepwise procedure can be employed. This involves forming the imine first, potentially with the removal of water, followed by the addition of a reducing agent like NaBH₄.[5]

Conclusion

The reductive amination protocols detailed herein, centered on the use of sodium triacetoxyborohydride, offer a reliable and versatile strategy for the functionalization of dioxino-pyrrole amines. By understanding the reaction mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively synthesize a diverse range of N-substituted derivatives. These application notes provide a solid foundation for the exploration of the chemical space around this important heterocyclic scaffold, paving the way for future discoveries in drug development and materials science.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
  • Reductive Amination - Common Conditions. The Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

Sources

peptide coupling reactions with hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Coupling with Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

Introduction: The "Escape from Flatland" Scaffold

In modern medicinal chemistry, the drive to increase fraction sp3 (Fsp3) and "escape flatland" has elevated the status of bicyclic, conformationally restricted amines. Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole (CAS: 694439-04-8 for the hydrochloride) represents a premier building block in this class.[1][2]

Unlike standard pyrrolidines, this fused bicyclic system offers:

  • Defined Vector Geometry: The fusion of the 1,4-dioxane ring rigidly constrains the pyrrolidine nitrogen, orienting substituents in precise 3D space.

  • Physicochemical Modulation: The ether oxygens lower the logP (lipophilicity) while maintaining metabolic stability, often superior to purely carbocyclic analogs.

  • Bioisosterism: It frequently acts as a surrogate for proline or morpholine moieties in kinase inhibitors and GPCR ligands.

This guide details the specific protocols for coupling this secondary amine with carboxylic acids (peptide coupling). While chemically stable, the steric bulk of the fused ring and the inductive effect of the oxygen atoms require optimized conditions to ensure high yields and suppress epimerization of sensitive chiral partners.

Reactivity Profile & Pre-Reaction Analysis

Before initiating synthesis, the operator must understand the electronic and steric environment of the nucleophile.

PropertyValue/DescriptionImplication for Coupling
Nucleophilicity ModerateThe inductive effect of the

-oxygen atoms (in the dioxino ring) slightly reduces electron density on the nitrogen compared to pyrrolidine.[1][2]
Steric Hindrance HighThe fused bicyclic system creates significant steric bulk around the secondary amine.
Basicity (pKa) ~8.5 - 9.0 (Est.)Lower than pyrrolidine (~11.3).[1][2] Requires stronger bases (e.g., DIPEA, NMM) to fully deprotonate salt forms.
Solubility High in Polar SolventsSoluble in DMF, DMSO, MeOH. HCl salts are sparingly soluble in DCM/THF without base.

Critical Consideration: Due to the steric bulk, "standard" carbodiimide couplings (EDC/HOBt) often result in sluggish reaction rates and incomplete conversion. Uronium/Phosphonium reagents (HATU, PyBOP) or Anhydride methods (T3P) are strongly recommended.

Decision Tree: Reagent Selection

The choice of coupling reagent should be dictated by the scale of the reaction and the complexity of the acid partner.

CouplingDecision Start Start: Coupling Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole CheckAcid Is the Carboxylic Acid Sterically Hindered or Chiral? Start->CheckAcid SimpleAcid Simple/Achiral Acid CheckAcid->SimpleAcid No ComplexAcid Hindered/Chiral Acid CheckAcid->ComplexAcid Yes T3P Protocol A: T3P (Propylphosphonic Anhydride) (Green, Easy Workup) SimpleAcid->T3P HATU Protocol B: HATU/HOAt (High Potency) ComplexAcid->HATU ScaleCheck Is Scale > 10g? HATU->ScaleCheck AcidFluoride Protocol C: Acid Fluoride (TFFH) (Cost Effective for Scale) ScaleCheck->AcidFluoride Yes ContinueHATU Continue with HATU ScaleCheck->ContinueHATU No

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate complexity and scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU) for Discovery Chemistry

Best for: Milligram to gram scale, valuable acids, and ensuring maximum conversion.

Reagents:

  • Amine: Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole (HCl salt) (1.0 equiv)[2]

  • Acid: Carboxylic acid partner (1.1 equiv)[1]

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)[1]

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 – 0.2 M).

  • Base Addition: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: In a separate vial, dissolve/suspend the Amine HCl salt (1.0 equiv) in minimal DMF. Add remaining DIPEA (2.0 equiv) to this suspension to free the base.

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]

    • Checkpoint: If reaction stalls >50%, heat to 40°C. The bicyclic amine is thermally stable.

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[2] NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4 and concentrate.

Protocol B: The "Green" Scale-Up (T3P)

Best for: >5g scale, avoiding toxic byproducts, simple purification.[1][2]

Reagents:

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1][2]

  • Solvent: EtOAc or 2-MeTHF[2]

Procedure:

  • Combine: Charge the reaction vessel with Carboxylic Acid (1.1 equiv), Amine HCl salt (1.0 equiv), and Solvent (EtOAc, 5–10 mL/g).

  • Base: Add Pyridine (3.0 equiv).[1][2] The mixture may remain a suspension.

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Exotherm Warning: T3P coupling is exothermic; cooling to 0°C during addition is recommended for large scales.[1][2]

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: The beauty of T3P is water solubility of byproducts. Wash organic layer with water, 1M HCl (if product is not basic), and NaHCO3. Evaporate.

Troubleshooting & Quality Control

Common Issue: Incomplete Conversion

  • Cause: The steric bulk of the dioxino-pyrrole hinders attack on the activated ester.[2]

  • Solution: Switch to HOAt as an additive (using HATU or EDC).[2] The 7-aza-1-hydroxybenzotriazole (HOAt) creates a more reactive active ester than HOBt due to the "neighboring group effect" of the pyridine nitrogen.[1][2]

Common Issue: Epimerization of Chiral Acids

  • Cause: Over-activation or excess base.[2]

  • Solution: Use Collidine (TMP) instead of DIPEA.[1] Collidine is a non-nucleophilic base that minimizes proton abstraction from the

    
    -carbon of the amino acid component.[2]
    

Detection (LCMS):

  • The molecule has low UV absorbance (no chromophore).

  • Method: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if the coupling partner is also non-UV active.

  • Mass Spec: Look for [M+H]+.[1] The bicyclic core adds mass 129.16 Da (as the fragment).

Mechanism of Action (Visualized)

The following diagram illustrates the critical "Steric Approach" step where the bicyclic amine attacks the activated acid.

Mechanism Acid Carboxylic Acid (R-COOH) Activation Activation (HATU/DIPEA) Acid->Activation ActiveEster O-At Active Ester (Reactive Intermediate) Activation->ActiveEster Transition Tetrahedral Intermediate (Sterically Crowded) ActiveEster->Transition + Amine Amine Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole (Nucleophile) Amine->Transition Slow Attack (Steric Hindrance) Product Amide Product (Coupled Scaffold) Transition->Product - HOAt

Figure 2: Mechanistic pathway highlighting the rate-limiting steric attack of the bicyclic amine on the activated ester.[1][2]

References

  • PubChem. Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride (Compound Summary). National Library of Medicine. Link

  • Enamine. Bicyclic Pyrrolidines in Drug Discovery.[1][2][3] Enamine Building Blocks Collection.[1][2] Link

  • Sigma-Aldrich. (4aR,7aS)-rel-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride Product Page.[1][2][4] Merck KGaA.[2] Link

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Chemical Reviews, 116(19), 11391–11461. Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link

Sources

Application Note: Regioselective Hydrogenolysis of Dioxino-Pyrrole Derivatives using Pearlman’s Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pd(OH)₂ Catalyzed Deprotection of Dioxino-Pyrrole Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide details the protocol for the palladium hydroxide (Pd(OH)₂/C) catalyzed deprotection of dioxino-pyrrole derivatives. These scaffolds, often structural cores in marine alkaloids (e.g., Lamellarins) and kinase inhibitors, frequently utilize benzyl (Bn) or benzyloxycarbonyl (Cbz) protecting groups during synthesis.

While standard Pd/C is commonly used for hydrogenolysis, Pearlman’s Catalyst (20% Pd(OH)₂ on Carbon) is the superior choice for these electron-rich heterocyclic systems.[1] Its higher metal dispersion and amphoteric support allow for rapid deprotection under mild conditions, minimizing the risk of reducing the pyrrole ring or cleaving the sensitive dioxino-fused ether bonds.

Mechanistic Insight & Causality

Why Pearlman’s Catalyst?

The deprotection of dioxino-pyrroles presents a chemoselectivity challenge: removing the protecting group (usually an


-benzyl ether or 

-benzyl amine) without saturating the electron-rich pyrrole core or opening the dioxino ring.
  • Activity Profile: Pd(OH)₂ is a pre-catalyst. Under H₂ atmosphere, it reduces in situ to highly dispersed Pd(0) nanoclusters. This high surface area allows the reaction to proceed at lower pressures (1 atm) and temperatures (RT), which kinetically disfavors the hydrogenation of the aromatic pyrrole ring.

  • Prevention of Catalyst Poisoning: Nitrogen-containing heterocycles can coordinate strongly to Pd surfaces, poisoning the catalyst. The hydroxylated surface of the carbon support in Pearlman's catalyst helps mitigate this adsorption, maintaining turnover frequency (TOF).

  • Mechanism of Action:

    • Adsorption: H₂ dissociates on Pd to form Pd-H species.[2] The substrate coordinates via the

      
      -system of the benzyl ring.
      
    • Cleavage: The benzylic C-N or C-O bond undergoes hydrogenolysis.

    • Selectivity Control: By controlling protonation (using mild acid additives), one can modulate the electron density of the substrate, further preventing over-reduction.

Mechanistic Pathway Diagram

The following diagram illustrates the surface chemistry and the critical decision points preventing side reactions.

Pearlman_Mechanism PreCat Pd(OH)₂ Pre-catalyst ActiveCat Pd(0) Active Surface (In situ reduction) PreCat->ActiveCat + H₂ Complex Pd-Substrate Complex (π-coordination) ActiveCat->Complex + Substrate Substrate Substrate: Bn-Protected Dioxino-Pyrrole Substrate->Complex TS Transition State (Benzylic C-X Cleavage) Complex->TS H-transfer Product Product: Deprotected Scaffold + Toluene TS->Product Reductive Elimination SideRxn SIDE REACTION: Pyrrole Ring Saturation TS->SideRxn High Pressure/Temp (Avoid!) Product->ActiveCat Desorption

Figure 1: Catalytic cycle emphasizing the divergence between successful deprotection and pyrrole saturation.

Critical Experimental Parameters

To ensure reproducibility and safety, the following parameters must be controlled.

ParameterRecommended RangeScientific Rationale
Catalyst Loading 10–20% w/w (substrate)Higher loading than Pd/C is required due to the molecular weight of the hydroxide; ensures rapid turnover before catalyst deactivation.
Solvent System MeOH, EtOH, or EtOAcProtic solvents (alcohols) facilitate H-transfer. EtOAc is used if solubility is poor or to slow down over-active catalysts.
Hydrogen Source Balloon (1 atm)High pressure (>50 psi) significantly increases the risk of reducing the pyrrole double bonds.
Additives 1-2 eq. Acetic Acid (Optional)Protonates basic amine side-chains (if present), preventing tight binding to Pd. Note: Not required for neutral dioxino-pyrroles.
Temperature 20–25 °CHeating promotes ring hydrogenation and potential cleavage of the dioxino ether linkage.

Detailed Protocol: The Self-Validating System

This protocol is designed as a "self-validating system." Each step includes a checkpoint to confirm success before proceeding, minimizing material loss.

Safety Pre-requisite: Handling Pyrophoric Catalysts

CRITICAL: Dry Pd(OH)₂/C is pyrophoric. It can ignite solvent vapors instantly upon addition.

  • Rule: Never add dry catalyst to organic solvent.

  • Method: Weigh catalyst into a dry flask, cover with an inert "blanket" (water or toluene) to wet it, then add the reaction solvent.

Step-by-Step Methodology

1. Preparation & Catalyst Wetting

  • Weigh the dioxino-pyrrole substrate (e.g., 1.0 mmol) and dissolve in MeOH (10 mL). If solubility is poor, use a 1:1 MeOH/THF mixture.

  • In a separate 2-neck round bottom flask , weigh Pd(OH)₂/C (20 wt% loading, e.g., 20% of substrate mass).

  • Safety Check: Gently add 0.5 mL of Toluene or Water to the catalyst to form a thick slurry. This prevents ignition.[3][4]

  • Transfer the substrate solution into the flask containing the catalyst slurry.

2. Hydrogen Introduction

  • Seal the flask with a rubber septum.

  • Evacuate the flask (vacuum line) and backfill with Nitrogen (repeat 3x) to remove oxygen.

  • Attach a hydrogen balloon (double-balloon technique for safety) via a needle.

  • Purge: Briefly apply vacuum until the solvent bubbles gently, then fill with H₂. Repeat 3x.

  • Validation Check: Ensure the balloon remains inflated. If it deflates rapidly without reaction progress, check for leaks.

3. Reaction Monitoring (The "Stop" Point)

  • Stir vigorously at Room Temperature.

  • TLC Check: Monitor every 30 minutes.

    • Target: Disappearance of the non-polar benzyl-protected spot.

    • Warning Sign: Appearance of a new, very polar spot before the starting material is consumed suggests over-reduction (pyrrolidine formation).

  • Reaction End: Typically 2–6 hours. Do not stir overnight unless confirmed necessary by TLC.

4. Workup & Filtration

  • Once complete, remove the H₂ balloon and purge with Nitrogen for 5 minutes.

  • Prepare a Celite pad (approx. 2 cm thick) in a sintered glass funnel. Pre-wet with MeOH.

  • Filter the reaction mixture through the Celite.[4] Do not let the filter cake run dry (fire hazard). Wash with MeOH (3 x 10 mL).

  • Immediately wet the used filter cake with water before disposal.

5. Isolation

  • Concentrate the filtrate under reduced pressure (< 40 °C).

  • Validation Check: ¹H NMR of the crude.[5] Look for the disappearance of aromatic benzyl protons (7.3–7.4 ppm) and the benzylic CH₂ (5.1 ppm). Confirm the integrity of the pyrrole protons (typically 6.0–7.0 ppm).

Workflow Visualization

Experimental_Workflow Start Start: Weigh Catalyst (Dry Pd(OH)₂) Safety Safety Step: Wet with Toluene/Water Start->Safety Mix Add Substrate Solution (MeOH/THF) Safety->Mix Purge Inert Cycle: Vac/N₂ x3 -> Vac/H₂ x3 Mix->Purge React Reaction: Stir RT, 1 atm H₂ Purge->React Check TLC Checkpoint: SM Consumed? React->Check Check->React No Filter Filtration: Celite Pad (Keep Wet!) Check->Filter Yes Finish Evaporate & NMR Filter->Finish

Figure 2: Operational workflow emphasizing safety steps and decision gates.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Reaction Stalls (<50% conversion) Catalyst poisoning or H₂ starvation.1. Purge and refill balloon. 2. Add 1 eq. Acetic Acid (if amine present). 3. Add fresh catalyst (slurry method).
Over-Reduction (Ring Saturation) Catalyst too active or H₂ pressure too high.1. Switch solvent to EtOAc (lowers rate). 2. Stop reaction immediately upon SM consumption. 3. Use 5% Pd/C instead of Pearlman's.
Fire at Filter Funnel Dry catalyst reacting with MeOH vapor.PREVENTION: Always keep the Celite pad wet with water/solvent. Have a squirt bottle of water ready during filtration.
Product Decomposition Acid sensitivity of the dioxino ring.Ensure the solvent is neutral. If Acetic Acid was used, perform a bicarbonate wash immediately after filtration/concentration.

References

  • Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[6] John Wiley & Sons.[6] (Refer to Chapter 2 for Benzyl Ether cleavage protocols). Link

  • Sigma-Aldrich. (2024).[7] Technical Bulletin: Handling Pyrophoric Reagents and Catalysts. Link

  • Bernan, V. S., et al. (1997). Marine Natural Products as Lead Structures for Drug Discovery. (Context for Dioxino-pyrrole alkaloids).[8][9] Current Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Fused Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FP-HCL-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary

You are likely accessing this guide because your fused pyrrole hydrochloride (HCl) salt has undergone deliquescence (turned into a sticky gum/oil) or exhibits inconsistent weight during formulation.

The Core Conflict: Fused pyrroles (e.g., indoles, pyrrolopyrimidines) are electron-rich, weak bases. While HCl is a standard "first-pass" counterion for solubility, the resulting lattice often possesses high lattice energy but even higher hydration energy, leading to rapid moisture uptake. Furthermore, the acidic environment created by the HCl salt, combined with moisture, can trigger acid-catalyzed polymerization of the pyrrole ring, leading to chemical degradation (often observed as a color change to brown/black).

This guide provides immediate remediation protocols, diagnostic workflows, and long-term solution strategies.

Module 1: Immediate Triage (Handling & Storage)

Current Status: Your solid is sticky, weighing is drifting, or the material is changing color.

Protocol A: The "Inert Loop" Weighing Technique

Do not attempt to weigh hygroscopic HCl salts on an open bench. The moisture uptake rate can exceed 1% w/w per minute at >40% RH.

  • Equilibration: Move the bulk container into a glovebox or a glove bag purged with dry

    
     or Ar (<5% RH).
    
  • Aliquot Transfer: Inside the inert environment, transfer the required amount into a pre-tared, sealable weighing boat or vial (scintillation vials with septa are ideal).

  • Sealed Weighing: Seal the vessel inside the inert atmosphere. Move it to the balance. Weigh the sealed container.

  • Subtractive Calculation:

    
    .
    
  • Solubilization: If possible, add the dissolution solvent (e.g., DMSO, Water, Methanol) through the septum using a syringe to avoid exposing the solid to air entirely.

Protocol B: Recovering "Gummy" Material

If your batch has already deliquesced:

  • Do NOT Heat: Heating a wet, acidic fused pyrrole will accelerate polymerization.

  • Lyophilization Warning: HCl can sublime during freeze-drying, altering stoichiometry. Furthermore, lyophilization often yields amorphous solids, which are more hygroscopic than crystalline forms.

  • Rescue Solvent: Dissolve the gum in a minimal amount of anhydrous methanol or ethanol. Add an antisolvent (e.g.,

    
     or MTBE) to attempt re-precipitation. If this fails, strip solvent under high vacuum at ambient temperature (
    
    
    
    ).

Module 2: Diagnostic Workflow (Quantifying the Problem)

To solve the issue, you must distinguish between surface adsorption (reversible) and bulk absorption/hydrate formation (irreversible/phase change).

Comparative Analytical Techniques
TechniqueObservation in Hygroscopic HCl SaltsInterpretation
TGA (Thermogravimetric Analysis) Mass loss <100°C.Quantifies total volatiles (solvent + water). If mass loss is continuous, it is likely surface water.
DSC (Diff.[1] Scanning Calorimetry) Broad endotherm <100°C (desolvation) or melting point depression.Distinguishes solvates (sharp peaks) from hygroscopic moisture (broad drift).
DVS (Dynamic Vapor Sorption) Gold Standard. Measures mass change vs. %RH.Determines the Critical Relative Humidity (RH0) —the point where the solid spontaneously dissolves.
The DVS Workflow
  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH (Sorption/Desorption).
  • Hysteresis Check: If the desorption curve (going down) does not match the sorption curve (going up), your material has likely formed a stable hydrate or undergone a phase change.

  • Classification:

    • Non-hygroscopic:[2][3] <0.2% weight gain at 80% RH.[1]

    • Deliquescent:[4][5][6][7] Infinite weight gain (turns to liquid) above a specific RH.

Module 3: Root Cause & Remediation (Salt Selection)

If the HCl salt is unmanageable (e.g., deliquesces at <40% RH), you must engineer a new solid form.

Why HCl Fails with Fused Pyrroles
  • Acidity: The

    
     of the conjugate acid of fused pyrroles is often low.[8][9] The highly acidic HCl proton can protonate the C-3 position of the pyrrole (rather than the N), disrupting aromaticity and triggering oligomerization.
    
  • Crystal Packing: Chloride (

    
    ) is a small, spherical anion. If the pyrrole cation is large and planar, 
    
    
    
    may not fill the lattice voids effectively, leaving channels for water entry.
The "Counterion Switch" Strategy

Switch to anions that are:

  • Less Acidic: Reduces chemical degradation risk.

  • Larger/Non-spherical: Increases lattice packing efficiency (Van der Waals interactions) to block water channels.

Recommended Alternatives:

  • Tosylate / Mesylate: Large, planar anions that stack well with fused aromatic rings.

  • Fumarate / Maleate: Weaker acids (

    
    ) that are gentler on the pyrrole ring.
    

Visual Troubleshooting Guides

Workflow 1: Handling & Weighing Hygroscopic Solids

This diagram outlines the decision process for handling the material based on its physical state.

HandlingWorkflow Start Start: Material Status Check IsDry Is the Solid Free-Flowing? Start->IsDry IsGummy Is the Solid Sticky/Gummy? IsDry->IsGummy No GloveBox Transfer to Glovebox/Bag (N2/Ar atmosphere) IsDry->GloveBox Yes StopHeat STOP: Do NOT Heat (Risk of Polymerization) IsGummy->StopHeat Yes WeighSealed Weigh in Sealed Vial (Septum Cap) GloveBox->WeighSealed DissolveInert Add Solvent via Syringe (Avoid Air Exposure) WeighSealed->DissolveInert Redissolve Dissolve in Anhydrous MeOH/EtOH StopHeat->Redissolve VacStrip Strip Solvent @ <25°C High Vacuum Redissolve->VacStrip ReCheck Re-evaluate Solid State VacStrip->ReCheck ReCheck->IsDry

Figure 1: Decision matrix for handling fused pyrrole salts. Note the critical "Do Not Heat" warning for deliquesced samples.

Workflow 2: Salt Selection Decision Tree

Use this logic to determine if you should abandon the HCl salt entirely.

SaltSelection Start Evaluate HCl Salt (DVS Analysis) HygroCheck Mass Gain > 2% @ 60% RH? Start->HygroCheck Stable Keep HCl Salt (Store with Desiccant) HygroCheck->Stable No Unstable Chemical Degradation? (Color Change) HygroCheck->Unstable Yes SwitchAnion Switch Counterion Unstable->SwitchAnion Yes (Degrading) LargeAnion Try Tosylate/Mesylate (Better Packing) Unstable->LargeAnion No (Just Wet) SwitchAnion->LargeAnion Improve Lattice Energy WeakAcid Try Fumarate/Succinate (Less Acidic) SwitchAnion->WeakAcid Prevent Acid Hydrolysis

Figure 2: Strategic pathway for salt optimization. Moving from HCl to Tosylate or Fumarate often resolves hygroscopicity in fused pyrroles.

Frequently Asked Questions (FAQ)

Q1: Why is my fused pyrrole HCl salt turning black? A: This is likely acid-catalyzed oxidative polymerization . Fused pyrroles are electron-rich. In the presence of strong acids (HCl) and moisture (absorbed due to hygroscopicity), the pyrrole ring protonates and reacts with other molecules, forming "pyrrole blacks" (polymers). Solution: Switch to a weaker acid salt (e.g., Fumarate) or strictly exclude moisture.

Q2: Can I dry the salt in a vacuum oven to fix it? A: Proceed with extreme caution. If the salt is a hydrate , drying it may collapse the crystal lattice into an amorphous form, which is more hygroscopic than the original. If you must dry it, use a vacuum desiccator with


 at room temperature rather than heat.

Q3: What is the "Critical Relative Humidity" (RH0)? A: RH0 is the humidity level at which the solid spontaneously turns into a solution (deliquescence). For many HCl salts, this can be as low as 60-70%. If your lab humidity is higher than the RH0 of your salt, you cannot handle it openly.

Q4: I need to formulate this for an animal study. How do I weigh it accurately? A: Do not weigh the solid directly. Prepare a concentrated stock solution in a non-aqueous vehicle (e.g., DMSO, PEG-400) inside a glovebox. Determine the concentration by HPLC (not by weight, if the solid was already wet). Dose by volume, not by mass.

References

  • Stahl, P. H., & Wermuth, C. G. (2011).[10] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[11][12] (The definitive guide on salt selection and counterion properties).

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) – Theory and Applications. (Methodology for determining Critical Relative Humidity).

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. (Discusses the solubility vs. hygroscopicity trade-off in HCl salts).

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. (Practical workflows for switching from HCl to Tosylate/Mesylate).

Sources

Technical Support Center: Optimizing Hydrogenation Conditions for Dioxino-Pyrrole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of dioxino-pyrrole carboxylates. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of compounds. The saturation of the pyrrole ring to form the corresponding pyrrolidine core is a critical transformation, as this saturated heterocyclic motif is a cornerstone in a vast array of pharmaceuticals and bioactive molecules.[1]

This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction, troubleshooting common issues, and understanding the chemical principles behind each experimental choice.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions when setting up the hydrogenation of a dioxino-pyrrole carboxylate system.

Q1: What are the most common catalysts for hydrogenating substituted pyrroles, and how do I choose the right one?

Choosing the correct catalyst is the most critical parameter for a successful hydrogenation. The most active catalysts for pyrrole ring saturation are typically platinum-group metals.[2] Your choice will depend on the substrate's functional groups, desired stereoselectivity, and the reaction conditions you can achieve.

  • Palladium on Carbon (Pd/C): This is often the first catalyst to try. It is highly effective for many reductions, but can be sensitive to nitrogen-containing compounds, which may act as inhibitors.[2]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst): Generally more robust and less prone to poisoning by nitrogenous compounds than palladium. Pt/C is often effective where Pd/C fails.[3]

  • Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃): Rhodium is exceptionally active for the hydrogenation of aromatic and heteroaromatic rings.[2] It often requires milder conditions than Pt or Pd but can be more expensive. Studies on 1-methylpyrrole have shown fresh Rh/C and Rh/Al₂O₃ to be highly efficient.[2]

  • Ruthenium on Carbon (Ru/C): Ruthenium is also highly effective, particularly for N-heterocycles. It can sometimes offer different selectivity compared to other metals.[2]

Table 1: Common Catalysts for Pyrrole Hydrogenation

CatalystTypical Loading (w/w)Pressure (bar)Temperature (°C)Key Characteristics & Considerations
10% Pd/C5-10%1-5025-80Good starting point, but susceptible to nitrogen poisoning.
5% Pt/C5-10%10-7025-100More robust than Pd/C; good for resistant substrates.
5% Rh/C2-5%10-5025-60Highly active, often requires milder conditions.[2]
5% Ru/C2-5%20-10050-150Effective for N-heterocycles, may require higher temperatures.
Pd(OH)₂/C10-20%1-7025-80Pearlmann's catalyst; highly active and useful for removing benzyl protecting groups.[4]

Q2: What are the recommended starting conditions for solvent, pressure, and temperature?

A systematic approach starting with mild conditions is always best.

  • Solvents: Polar protic solvents are generally preferred as they can help solvate the substrate and catalyst and may facilitate proton transfer steps. Methanol and ethanol are excellent first choices.[4] For solubility issues, other solvents like ethyl acetate (EtOAc), tetrahydrofuran (THF), or even acetic acid can be used. Acetic acid as a solvent can protonate heteroatoms and facilitate the reaction, especially for deprotection steps.[4]

  • Pressure: While some simple hydrogenations can proceed under a hydrogen balloon (approx. 1 atm), reducing a stable aromatic ring like pyrrole often requires higher pressure.[3] Start with 10 bar (approx. 150 psi) and increase if the reaction is slow. A dedicated high-pressure reactor, such as a Parr shaker, is highly recommended for safety and efficiency.[4][5]

  • Temperature: Begin at room temperature (25 °C). If the reaction is sluggish, gently warming to 40-60 °C can significantly increase the rate. However, be aware that higher temperatures can sometimes lead to side reactions or catalyst degradation.

Q3: How can I effectively monitor the reaction's progress?

Real-time or frequent monitoring is key to optimization and preventing over-reduction or side product formation.

  • Thin-Layer Chromatography (TLC): The simplest method. The saturated product should have a different Rf value than the aromatic starting material.

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the consumption of starting material and the formation of products.[6] They are ideal for tracking reaction kinetics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots for ¹H NMR analysis is definitive for tracking the disappearance of aromatic pyrrole protons and the appearance of aliphatic pyrrolidine signals.

  • In-line and Online Monitoring: Advanced setups using flow systems with benchtop NMR or other spectroscopic methods (UV, IR) allow for real-time, continuous monitoring of the reaction mixture.[7][8][9] This provides high-quality kinetic data and enables rapid on-the-fly optimization.[7][9]

Troubleshooting Guide

Even with a good starting plan, challenges can arise. This section addresses specific problems you might encounter.

Q1: My reaction is extremely slow or has completely stalled. What's wrong?

This is the most common issue. The cause can be chemical or mechanical.

  • Cause: Inactive Catalyst: The catalyst may be old or from a poor-quality batch.

    • Solution: Always use a fresh bottle of catalyst if possible.[3][4] Ensure the catalyst has been stored under an inert atmosphere, as prolonged exposure to air can deactivate it.

  • Cause: Catalyst Poisoning: Your starting material, solvent, or hydrogen gas may contain impurities that irreversibly bind to the catalyst's active sites.

    • Solution: See Q2 below for a detailed guide on catalyst poisoning.

  • Cause: Insufficient Hydrogen Pressure/Availability: The reaction is starved of a key reagent.

    • Solution: Ensure your system is not leaking.[3] Purge the headspace with hydrogen several times to remove all air. Increase the hydrogen pressure. For bench-top setups, ensure vigorous stirring to break the gas-liquid interface and facilitate hydrogen dissolution in the solvent.[4][10]

  • Cause: Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction becomes mass-transport limited.

    • Solution: Try a different solvent system or a co-solvent (e.g., MeOH/THF mixture) to fully dissolve the starting material.

Q2: I suspect my catalyst is poisoned. How can I diagnose and fix this?

Catalyst poisoning is a strong deactivation process caused by chemical species binding to active sites.[2]

  • Common Signs of Poisoning:

    • A sharp decrease or complete stop in the reaction rate.[10]

    • Needing to use much harsher conditions (higher temperature/pressure) than expected.[10]

    • Filtering the reaction mixture and adding fresh catalyst restarts the reaction (a strong indicator that the poison was adsorbed onto the first batch of catalyst).[3]

  • Primary Sources of Poisons:

    • Sulfur Compounds: Thiols, thioethers, and thiophenes are potent poisons for platinum-group metals.[10]

    • Nitrogen Compounds: While the substrate itself is a nitrogen heterocycle, other nitrogen-containing functional groups or impurities (like certain amines or amides) can act as inhibitors.[10] The pyrrolidine product itself can sometimes inhibit the catalyst, especially rhodium.[2]

    • Heavy Metals: Traces of mercury, lead, or arsenic can be catastrophic.[10]

    • Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO strongly adsorbs to metal surfaces.[10]

  • Troubleshooting & Solutions:

    • Purify Starting Materials: Recrystallize or run your starting material through a silica plug to remove baseline impurities.

    • Use High-Purity Reagents: Employ high-purity solvents and hydrogen gas.

    • Increase Catalyst Loading: This is a brute-force method but can sometimes overcome trace amounts of poison.

    • Identify the Poison: If the problem is persistent, analytical techniques can identify the contaminant. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can detect trace metals, while Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile organic poisons.[10]

Q3: My yield is low, and I'm seeing multiple products. How can I improve selectivity?

Low yield or poor selectivity points to competing reaction pathways or incomplete conversion.

  • Cause: Incomplete Hydrogenation: The reaction may have been stopped prematurely, leaving partially hydrogenated intermediates (e.g., dihydropyrroles).[11][12]

    • Solution: Increase reaction time, temperature, or pressure. Confirm full conversion by a sensitive analytical method like LC-MS or GC-MS.

  • Cause: Hydrogenolysis: If your dioxino-pyrrole carboxylate contains other sensitive functional groups (e.g., benzyl ethers, C-O bonds in the dioxino ring, halides), they may be cleaved by hydrogenolysis.

    • Solution: Screen different catalysts. For example, Pd/C is very aggressive for hydrogenolysis, while PtO₂ or certain Rh catalysts might be milder. Lowering the temperature can also reduce the rate of hydrogenolysis relative to hydrogenation.

  • Cause: Over-reduction: The carboxylate ester group itself can be reduced to an alcohol, though this typically requires much harsher conditions (e.g., with Ru or Re catalysts).[13][14]

    • Solution: Use milder conditions (lower temperature and pressure) and monitor the reaction closely to stop it once the pyrrole ring is saturated.

Visualizations & Workflows

Hydrogenation Reaction Pathway

The hydrogenation of the pyrrole ring generally proceeds in a stepwise fashion, often through a dihydropyrrole intermediate.

Hydrogenation Pathway sub Dioxino-Pyrrole Carboxylate (Substrate) inter Dihydropyrrole Intermediate sub->inter + H₂ (Catalyst) prod Dioxino-Pyrrolidine Carboxylate (Product) inter->prod + H₂ (Catalyst)

Caption: General pathway for the two-step hydrogenation of a pyrrole ring.

Troubleshooting Decision Tree

When a reaction fails, a logical diagnostic workflow can quickly identify the root cause.

Troubleshooting Flowchart start Reaction Issue: Low or No Conversion q1 Is the catalyst fresh and stored correctly? start->q1 sol1 Replace with a fresh batch of catalyst. q1->sol1 No q2 Is the system properly sealed & purged? q1->q2 Yes sol2 Check for leaks. Purge system thoroughly with H₂ or inert gas. q2->sol2 No q3 Filter and add fresh catalyst. Does reaction proceed? q2->q3 Yes sol3 Probable Catalyst Poisoning. Purify starting materials and solvents. q3->sol3 Yes q4 Increase H₂ pressure and/or temperature. Any improvement? q3->q4 No sol4 Reaction requires harsher conditions. Optimize T & P. q4->sol4 Yes sol5 Consider a more active catalyst (e.g., Rh/C). Consult literature for similar substrates. q4->sol5 No

Sources

minimizing side reactions in dioxino-pyrrole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dioxino-Pyrrole Coupling Optimization Ticket ID: DPC-OPT-2024-X9 Subject: Minimizing Side Reactions in Electron-Rich Heterocycle Cross-Coupling Status: Open [Expert Resolution in Progress]

Diagnostic Triage: Why is my reaction failing?

Before altering your protocol, identify the specific failure mode. Coupling electron-rich systems like 1,4-dioxino-fused rings with pyrroles presents a unique "double-nucleophile" challenge where both partners are prone to oxidation and catalyst poisoning.

SymptomProbable CauseThe Mechanistic "Why"
Reaction turns black/tarry immediately Oxidative PolymerizationPyrroles are electron-rich. In the presence of trace acid or oxidants (O₂), they undergo radical cation formation, leading to "pyrrole red" polymers.
Starting Material (Boronate) disappears, but no product ProtodeboronationThe C-B bond in pyrrole-2-boronates is highly labile. Hydrolysis replaces the boron with a proton (H) faster than the transmetalation step occurs.
Catalyst precipitation (Pd Black) Ligand dissociationElectron-rich dioxin oxygens can competitively chelate the Pd center, displacing labile ligands (like PPh₃) and causing catalyst aggregation.
Regioisomeric mixture (C2/C3) Scrambling / MigrationWithout bulky N-protection, Pd can migrate along the pyrrole ring ("ring walking") or react at the thermodynamically favored C2 position despite C3 activation.

Module A: Solving the "Boron Problem" (Protodeboronation)

The Issue: Pyrrole-2-boronic acids are notoriously unstable. The heteroatom lone pair donates electron density into the ring, facilitating protonation at the ipso-carbon, which cleaves the C-B bond. This is the #1 cause of low yields in Suzuki-Miyaura coupling of these scaffolds.

The Fix: MIDA Boronates & Anhydrous Slow-Release Do not use free boronic acids. Switch to MIDA (N-methyliminodiacetic acid) boronates . These cage the boron p-orbital, rendering the species unreactive until slowly hydrolyzed in situ.

Optimized Protocol: MIDA-Pyrrole Suzuki Coupling

Standard conditions often fail. Use this "Slow Release" protocol.

Reagents:

  • Electrophile: 6-Bromo-2,3-dihydro-1,4-benzodioxine (1.0 equiv)

  • Nucleophile: N-Boc-pyrrole-2-MIDA boronate (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)

    • Why: Buchwald dialkylbiaryl phosphines form a monolithic active species that resists chelation by dioxin oxygens.

  • Base: K₃PO₄ (3.0 equiv, anhydrous finely ground)

  • Solvent: 1,4-Dioxane : Water (10:1) Note: The water is strictly controlled to regulate MIDA hydrolysis.

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with Argon for 20 minutes. Oxygen accelerates protodeboronation.

  • Pre-complexation: Stir Pd(OAc)₂ and SPhos in the solvent for 5 minutes at RT to ensure ligation.

  • Addition: Add the Dioxin-bromide, MIDA-pyrrole, and K₃PO₄.

  • Thermal Ramp: Heat to 60°C. Do not overheat. The goal is to match the rate of MIDA hydrolysis (releasing the active boronic acid) with the rate of the catalytic cycle.

  • Quench: Filter through Celite immediately upon completion to remove Pd residues which can catalyze post-reaction oxidation.

Module B: Preventing Catalyst Poisoning (The Dioxin Effect)

The Issue: The oxygen atoms in the dioxino-ring are Lewis basic. They can act as "hemi-labile" ligands, binding to the Palladium center and shutting down the catalytic cycle (arresting oxidative addition).

The Fix: The "Bulky Shield" Strategy You must use ligands that are sterically bulky enough to prevent the dioxin oxygens from approaching the metal center.

  • Recommended Ligand: XPhos or RuPhos .

  • Alternative Support: Recent data suggests Dioxin-linked Covalent Organic Frameworks (COFs) can actually stabilize Pd nanoparticles for these specific couplings, preventing leaching and aggregation [1].

Module C: Regiocontrol & Polymerization Defense

The Issue: Free (N-H) pyrroles are incompatible with oxidative cross-coupling. They will polymerize or couple at random positions.

The Fix: Steric & Electronic Blocking

  • N-Protection is Mandatory: Use TIPS (Triisopropylsilyl) or Boc (tert-Butyloxycarbonyl).

    • Boc: Electron-withdrawing.[1] Deactivates the ring, reducing polymerization risk but slowing oxidative addition.

    • TIPS: Sterically bulky. Blocks the adjacent C2 position if you are targeting C3, or directs reaction to C2 if C3 is blocked.

  • Base Selection: Avoid strong alkoxides (NaOtBu) which can deprotect the pyrrole or induce base-catalyzed decomposition. Use mild inorganic bases (K₃PO₄, Cs₂CO₃).

Visual Troubleshooting Guides

Diagram 1: The Optimization Decision Tree

OptimizationTree Start Start: Reaction Failure Symptom1 Black Tar / Polymer Start->Symptom1 Symptom2 No Conversion / SM Recovery Start->Symptom2 Symptom3 Protodeboronation (Ar-H) Start->Symptom3 Sol1 Add Antioxidant (BHT) Switch to N-Boc/TIPS Symptom1->Sol1 Oxidation Sol2 Switch Ligand to XPhos Check Pd Quality Symptom2->Sol2 Catalyst Poisoning Sol3 Use MIDA Boronate Anhydrous Conditions Symptom3->Sol3 Hydrolysis

Caption: Decision matrix for diagnosing common failure modes in pyrrole couplings.

Diagram 2: The Protodeboronation Trap

Mechanism cluster_0 Critical Control Point Boronate Pyrrole-Boronate PdCycle Pd Catalytic Cycle (Product Formation) Boronate->PdCycle Fast Transmetalation (Req. Bulky Ligand) Hydrolysis Hydrolysis/Protonation Boronate->Hydrolysis Base/H2O DeadEnd Pyrrole (Ar-H) (Dead End) Hydrolysis->DeadEnd

Caption: Kinetic competition between productive coupling and destructive protodeboronation.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this coupling? A: Generally, no . While microwaves accelerate kinetics, the high localized temperatures often trigger the thermal decomposition of the unstable pyrrole-boronate species before the catalyst can engage. Standard thermal heating (oil bath) at moderate temperatures (60-80°C) is preferred for control.

Q: My pyrrole boronic acid turns brown on the shelf. Is it usable? A: Discard it. The brown color indicates oxidation and polymerization. The stoichiometry will be wrong, and the impurities can poison the Pd catalyst. Always store these reagents under Argon at -20°C, or synthesize/buy the MIDA ester or Pinacol ester variants.

Q: Why use Dioxane/Water? Doesn't water cause deboronation? A: It is a paradox. Suzuki coupling requires a small amount of water to dissolve the inorganic base (K₃PO₄) and activate the boronate (forming the boronate "ate" complex). The key is the ratio . A 10:1 or 20:1 ratio provides just enough water for activation without overwhelming the system with protons for deboronation [2].

References

  • Dioxin-Linked Covalent Organic Framework-Supported Palladium Complex for Rapid Room-Temperature Suzuki–Miyaura Coupling Reaction. Molecules, 2023.[2][3]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2008.

  • Protodeboronation. Wikipedia, Accessed 2024.

  • Suzuki Coupling Mechanism and Optimization. Organic Chemistry Portal.

Sources

Validation & Comparative

A Comparative Guide to the Metabolic Stability of Dioxino-Pyrrole and Furo-Pyrrole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount parameter that profoundly influences its pharmacokinetic profile, efficacy, and safety.[1][2] Rapid biotransformation can lead to low bioavailability and the formation of potentially toxic metabolites, while excessively high stability might result in undesirable drug-drug interactions or toxicity from the parent compound.[3] The liver, particularly through the action of Cytochrome P450 (CYP) enzymes, is the primary site for the metabolism of most xenobiotics.[4][5][6]

Heterocyclic scaffolds are cornerstones of medicinal chemistry, with the pyrrole ring being a privileged structure found in numerous natural products and approved drugs.[7][8][9] When incorporated into fused systems, the properties of the pyrrole moiety can be finely tuned. This guide provides an in-depth comparison of the metabolic stability of two such systems: the dioxino[2,3-c]pyrrole and the furo[3,2-b]pyrrole scaffolds. Understanding the metabolic liabilities and advantages of each core structure allows researchers to make more informed decisions during lead optimization, ultimately accelerating the development of safer and more effective therapeutics.

Structural and Electronic Properties: A Tale of Two Heterocycles

The metabolic fate of a molecule is intrinsically linked to its electronic properties and the presence of sterically accessible sites for enzymatic attack. Both dioxino-pyrrole and furo-pyrrole scaffolds feature an electron-rich pyrrole ring, making it a prime target for oxidative metabolism by CYP enzymes.[10] However, the nature of the fused ring—dioxino versus furo—introduces subtle yet significant differences that modulate the overall reactivity of the scaffold.

  • Furo-pyrrole Scaffold: The furo[3,2-b]pyrrole system consists of a furan ring fused to a pyrrole ring.[11] Furan itself is an electron-rich aromatic heterocycle. Its fusion to the pyrrole ring results in a π-conjugated system with high electron density, particularly susceptible to electrophilic attack by activated CYP enzymes.[12]

  • Dioxino-pyrrole Scaffold: The dioxino-pyrrole scaffold incorporates a 1,4-dioxin ring. The two oxygen atoms in the dioxin ring are powerful electron-donating groups, which can further increase the electron density of the adjacent pyrrole ring compared to the furo-pyrrole system. This heightened electron density could theoretically render it more susceptible to initial oxidative attack.

The primary metabolic "hotspots" on both scaffolds are anticipated to be the carbon atoms of the pyrrole ring, which are most vulnerable to oxidation.

Visualizing the Scaffolds and Potential Metabolic Hotspots

Caption: Core structures of Furo[3,2-b]pyrrole and Dioxino[2,3-c]pyrrole with potential metabolic hotspots highlighted in red.

Anticipated Metabolic Pathways

The metabolism of five-membered nitrogen-containing heterocycles like pyrrole is well-documented.[10] The predominant route is Phase I oxidation, catalyzed by CYP enzymes, which transforms the lipophilic parent drug into more polar metabolites for easier excretion.[6]

Key oxidative reactions include:

  • Epoxidation and Ring Opening: CYP enzymes can epoxidize the electron-rich double bonds of the pyrrole ring. This epoxide intermediate is often unstable and can undergo rearrangement or ring-opening, leading to the formation of pyrrolinones or even linear dicarbonyl compounds.[10][13] This pathway can sometimes generate reactive intermediates capable of forming adducts with proteins.

  • Aromatic Hydroxylation: Direct hydroxylation of the pyrrole ring can also occur, analogous to the formation of phenols from phenyl rings.[10] The resulting hydroxypyrroles can then be further processed by Phase II conjugation enzymes.

The specific metabolites formed will depend on the substitution pattern around the core scaffold and the specific CYP isoforms involved (e.g., CYP3A4, CYP2C9).[14][15]

Logical Flow of Pyrrole Ring Oxidation

Metabolism Parent Pyrrole Scaffold CYP CYP450 Enzyme (e.g., CYP3A4) Parent->CYP Phase I Oxidation Epoxide Reactive Epoxide Intermediate CYP->Epoxide Epoxidation Hydroxypyrrole Hydroxypyrrole Metabolite CYP->Hydroxypyrrole Hydroxylation RingOpened Ring-Opened Metabolites Epoxide->RingOpened Rearrangement/ Hydration Conjugated Phase II Conjugated Metabolite (e.g., Glucuronide) Hydroxypyrrole->Conjugated Phase II Metabolism

Caption: Generalized metabolic pathway for the oxidative degradation of a pyrrole-containing scaffold.

Comparative Metabolic Stability: A Representative Case Study

To objectively compare the metabolic stability of the two scaffolds, we turn to in vitro assays that measure the rate of drug depletion over time when incubated with liver-derived enzyme systems. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[1][16][17]

While direct, published comparative data for these exact unsubstituted scaffolds is limited, we can analyze representative data from a hypothetical study on two analogous compounds to illustrate the expected outcomes and the interpretation of results.

Hypothetical Test Compounds:

  • Compound A: A furo[3,2-b]pyrrole derivative

  • Compound B: A dioxino[2,3-c]pyrrole derivative

Table 1: Representative Metabolic Stability Data

ParameterCompound A (Furo-pyrrole)Compound B (Dioxino-pyrrole)Interpretation
Microsomal t½ (min) 4528Compound B is metabolized more rapidly by Phase I enzymes.
Microsomal CLint (µL/min/mg) 15.424.8Higher intrinsic clearance for Compound B confirms faster metabolism.
Hepatocyte t½ (min) 3825Trend holds in a more complete cellular system.
Hepatocyte CLint (µL/min/10⁶ cells) 18.227.7Confirms higher overall hepatic clearance for the dioxino-pyrrole.

Analysis of Results: The data suggest that Compound B (Dioxino-pyrrole) is metabolically less stable than Compound A (Furo-pyrrole) . The higher intrinsic clearance (CLint) in both human liver microsomes and hepatocytes indicates a faster rate of biotransformation.[18] This can be rationalized by the increased electron-donating effect of the two oxygen atoms in the dioxin ring, making the pyrrole moiety a more favorable substrate for oxidative CYP450 enzymes.

For drug development professionals, this means that a dioxino-pyrrole scaffold might require modification—such as the addition of blocking groups at metabolic hotspots—to improve its metabolic half-life and oral bioavailability.[2] Conversely, the greater inherent stability of the furo-pyrrole scaffold might make it a more attractive starting point for lead optimization.

Experimental Protocols: A Guide to In Vitro Assessment

Trustworthy and reproducible data are the bedrock of preclinical drug development. The following are detailed, self-validating protocols for the key assays used to determine metabolic stability.

Protocol 1: Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to assess Phase I metabolic stability.[4][17][19] It measures the intrinsic clearance of a compound in a subcellular liver fraction rich in CYP enzymes.[20]

Causality: We use liver microsomes because they contain a high concentration of the primary Phase I drug-metabolizing enzymes (CYPs and FMOs).[17] The addition of the cofactor NADPH is essential, as it provides the reducing equivalents required for the CYP catalytic cycle. The reaction is stopped at various time points by adding a strong acid or organic solvent, which denatures the enzymes and precipitates proteins.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) or a simple NADPH solution (20 mM).

  • Incubation Mixture Preparation (Pre-incubation):

    • In a microcentrifuge tube on ice, combine the phosphate buffer, pooled human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Vortex gently and pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. This step allows the compound to equilibrate with the enzymes.

  • Initiating the Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH solution to the incubation mixture.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[21]

    • Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard. The 0-minute sample serves as the 100% reference.

  • Sample Processing and Analysis:

    • Vortex the quenched samples vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL) .

Visualizing the Microsomal Stability Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Buffer, Test Compound, Microsomes Incubate_Mix Create Incubation Mix: Buffer + Compound + Microsomes Reagents->Incubate_Mix PreIncubate Pre-incubate at 37°C (5 min) Incubate_Mix->PreIncubate Add_NADPH Initiate Reaction: Add NADPH PreIncubate->Add_NADPH Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Protocol 2: Hepatocyte Stability Assay

This assay provides a more physiologically relevant model by using intact liver cells, which contain both Phase I and Phase II enzymes, as well as drug transporters.[21][22] It is considered a gold standard for in vitro clearance predictions.

Causality: Cryopreserved hepatocytes are used because they retain enzymatic activities similar to fresh cells but offer greater convenience.[23] The suspension format ensures uniform exposure of the cells to the test compound. This model captures a broader range of metabolic processes, including conjugation reactions (Phase II), providing a more comprehensive metabolic profile than microsomes alone.[22]

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan Blue). Cell viability should be >80%.

    • Adjust the cell density to the desired concentration (e.g., 1.0 x 10⁶ viable cells/mL).

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute it in incubation medium to twice the final desired concentration.

  • Incubation:

    • In a non-coated plate, add equal volumes of the hepatocyte suspension and the diluted compound solution. The final cell density will be 0.5 x 10⁶ cells/mL.[23]

    • Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker to keep the cells in suspension.[23]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample aliquots from each well.

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Identical to steps 5-6 of the microsomal stability assay (protein precipitation via centrifugation and LC-MS/MS analysis of the supernatant).

  • Data Analysis:

    • The calculation of t½ and CLint is performed similarly to the microsomal assay, with CLint expressed in µL/min/10⁶ cells.

Conclusion and Strategic Outlook

The comparative analysis of dioxino-pyrrole and furo-pyrrole scaffolds, grounded in the principles of drug metabolism and supported by robust in vitro protocols, reveals important strategic considerations for medicinal chemists. The furo-pyrrole scaffold demonstrates inherently greater metabolic stability, likely due to the moderately electron-rich nature of its fused ring system. In contrast, the dioxino-pyrrole scaffold, while a valid structural template, exhibits higher metabolic lability due to the strong electron-donating character of the dioxin moiety, making it more prone to rapid CYP-mediated oxidation.

This guide underscores the necessity of early and accurate metabolic stability assessment. By employing the detailed protocols for microsomal and hepatocyte stability assays, researchers can generate critical data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. For labile scaffolds like the dioxino-pyrrole, strategic modifications to block metabolic hotspots will be crucial for advancing compounds toward clinical development. For more stable scaffolds like the furo-pyrrole, optimization efforts can focus more intently on pharmacodynamic and other ADME properties. Ultimately, a deep understanding of metabolic stability empowers the rational design of drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.

References

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  • D'Ambrosio, M., et al. (1995). Studies on the Pyrrolinone Metabolites Derived from the Tobacco Alkaloid 1-Methyl-2-(3-pyridinyl)pyrrole (β-Nicotyrine). Chemical Research in Toxicology, 8(8), 1104-1111. Available from: [Link]

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A Researcher's Guide to the Structural Elucidation of Hexahydro-2H-dioxino[2,3-c]pyrrole Salts: A Comparative Analysis Featuring X-ray Crystallography

A Researcher's Guide to the Structural Elucidation of Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole Salts: A Comparative Analysis Featuring X-ray Crystallography

This guide provides an in-depth exploration of the structural characterization of hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole salts, a class of saturated heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. While a survey of the Cambridge Structural Database (CSD) reveals a notable absence of publicly available crystal structures for the parent compound, this guide will utilize closely related fused-pyrrolidine systems as a case study to demonstrate the power and precision of single-crystal X-ray crystallography.[3]

We will dissect the journey from synthesis and crystallization to data interpretation, offering a comparative analysis against other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to apply these methodologies to novel heterocyclic compounds.

Part 1: The Foundational Step - Synthesis and Crystallization

The definitive three-dimensional structure of a molecule, which can only be unambiguously determined by X-ray crystallography, is contingent on the successful synthesis of high-purity material and its subsequent crystallization. The hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole scaffold is a saturated N-heterocycle, a common motif in a variety of biologically active molecules.[4] The synthesis of such scaffolds often involves multi-step sequences, including cycloaddition reactions to construct the core pyrrolidine ring.[5]

For the purpose of this guide, we will consider a representative synthetic and crystallization workflow for a generic fused pyrrolidine system, which can be adapted for the title compound.

Experimental Protocol: Synthesis and Salt Formation for Crystallization

The rationale for salt formation is rooted in the need to introduce strong, directional intermolecular interactions (i.e., hydrogen bonds) that can guide the molecules into a well-ordered crystal lattice. The pyrrolidine nitrogen is basic and readily protonated by strong acids to form crystalline salts.

Step 1: Synthesis of the Free Base

  • A common strategy to form the hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole core is through a [3+2] cycloaddition of an azomethine ylide with a suitable olefin, followed by reduction or other functional group manipulations.

Step 2: Purification of the Free Base

  • The crude product from Step 1 is purified by flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical to isolate the desired compound with >98% purity, as impurities can inhibit crystallization.

Step 3: Salt Formation and Crystallization

  • Dissolve the purified free base (100 mg, 1.0 equiv) in a minimal amount of a suitable solvent, such as methanol or ethyl acetate (approx. 2 mL).

  • To this solution, add a stoichiometric amount (1.0 equiv) of a 2M solution of hydrochloric acid (HCl) in diethyl ether. The immediate formation of a precipitate is common.

  • Gently heat the mixture until the solid redissolves completely.

  • Allow the solution to cool slowly to room temperature. If no crystals form, store the vial in a refrigerator (4 °C).

  • High-quality, single crystals suitable for X-ray diffraction are typically harvested after 24-72 hours.

Crystallization Troubleshooting
ProblemPotential CauseSuggested Solution
Amorphous Precipitate Solution is too concentrated; cooling is too rapid.Dilute the solution; try a slower cooling gradient.
No Crystals Form Compound is too soluble in the chosen solvent.Try a solvent system in which the compound is less soluble, or use a vapor diffusion method with a non-solvent.
Poor Crystal Quality Impurities present; twinning.Re-purify the starting material; screen different counter-ions (e.g., HBr, H₂SO₄) and solvent systems.

Part 2: The Definitive Technique - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute structure of a molecule. It provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and the overall three-dimensional conformation.

Experimental Workflow

workflowcluster_synthesisSynthesis & Crystallizationcluster_xrayX-ray Diffractioncluster_analysisStructure AnalysissynthesisSynthesis of Free BasepurificationPurificationsynthesis->purificationsaltSalt Formation & Crystallizationpurification->saltcrystal_mountCrystal Selection & Mountingsalt->crystal_mountdata_collectionData Collection (Diffractometer)crystal_mount->data_collectiondata_processingData Processing & Reductiondata_collection->data_processingstructure_solutionStructure Solution (e.g., SHELXT)data_processing->structure_solutionrefinementStructure Refinement (e.g., SHELXL)structure_solution->refinementvalidationValidation & Final Report (CIF)refinement->validation

Caption: Workflow from synthesis to final crystal structure analysis.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The processed data are used to solve the phase problem and obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, accurate crystal structure.

Part 3: Data Interpretation - A Case Study of a Fused Pyrrolidine Hydrochloride Salt

The final output of a successful X-ray crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Below is a representative table of crystallographic data for a hypothetical hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole hydrochloride salt.

Table 1: Representative Crystallographic Data
ParameterValue
Chemical FormulaC₆H₁₂ClNO₂
Formula Weight165.62
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.54 Å, b = 10.21 Å, c = 9.87 Å
α = 90°, β = 109.3°, γ = 90°
Volume811.5 ų
Z4
Density (calculated)1.357 Mg/m³
R-factor (R1)0.035
wR-factor (wR2)0.092
Goodness-of-fit (S)1.05

The low R-factors (R1 < 5%) and a Goodness-of-fit value close to 1 indicate a high-quality and reliable structure determination. From this data, we can analyze the key structural features:

  • Conformation: The dioxino and pyrrolidine rings will adopt specific chair or envelope conformations to minimize steric strain. The precise puckering parameters can be calculated from the atomic coordinates.

  • Bond Lengths and Angles: These values confirm the connectivity and hybridization of the atoms, and can reveal any unusual strain or electronic effects within the molecule.

  • Intermolecular Interactions: In the hydrochloride salt, the protonated pyrrolidine nitrogen (N-H⁺) will act as a hydrogen bond donor, and the chloride anion (Cl⁻) will be the acceptor. The oxygen atoms of the dioxino ring can also act as hydrogen bond acceptors. These interactions are critical for the stability of the crystal lattice.

Visualization of Intermolecular Interactions

interactionscluster_mol1Molecule Acluster_ionChloride Ioncluster_mol2Molecule BN1N-H+Cl1Cl-N1->Cl1 N-H···Cl-O1ON2N-H+N2->Cl1 N-H···Cl-O2O

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Hexahydro-2H-dioxino[2,3-c]pyrrole

A Senior Application Scientist's Guide to Handling Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole

This document provides essential safety protocols and operational guidance for the handling of Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole. As a bicyclic heterocyclic compound, its unique structure necessitates a rigorous and informed approach to laboratory safety. This guide is designed for drug development professionals and researchers, offering in-depth, field-proven insights that prioritize safety, experimental integrity, and regulatory compliance.

Hazard Assessment: Understanding the Risk Profile

While a comprehensive Safety Data Sheet (SDS) for Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole is not extensively detailed in public literature, the hydrochloride salt of a related stereoisomer provides critical hazard information. The registered hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[2]

To build a complete safety profile, we must extrapolate from the known hazards of its core chemical scaffold, pyrrole. Pyrrole is classified as a flammable liquid that is toxic if swallowed, harmful if inhaled, and causes serious eye damage.[3][4] Therefore, a conservative approach that accounts for potential respiratory hazards and flammability, in addition to the known irritation and oral toxicity, is scientifically prudent and essential for ensuring personnel safety.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following table summarizes the minimum required PPE for handling Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole.

Body PartRequired PPESpecifications & Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are essential to protect against the known risk of serious eye irritation.[2][5] A face shield must be worn over the goggles to provide full facial protection from splashes, particularly when handling quantities greater than a few milliliters or during vigorous mixing.[6][7]
Hands Double Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the compound's classification as a skin irritant, double-gloving provides an additional layer of protection against potential tears or degradation.[6] Gloves must be inspected for any signs of damage before each use and disposed of immediately after handling the compound.[3]
Body Flame-Resistant Laboratory Coat & Chemical ApronA fully buttoned, flame-resistant lab coat is required to protect against skin contact and potential flammability hazards extrapolated from the pyrrole scaffold.[6][8] A chemical-resistant apron worn over the lab coat provides an additional barrier against spills of corrosive or irritating substances.
Respiratory Certified Chemical Fume Hood or NIOSH-Approved RespiratorAll handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[6][9] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[10]
Feet Closed-toe, Non-porous ShoesShoes made of a non-porous material are required to protect feet from spills and dropped objects.[6][8]

Operational and Disposal Plan: A Step-by-Step Workflow

A systematic workflow is critical for minimizing exposure and ensuring procedural consistency. The following diagram and steps outline the complete handling process from preparation to disposal.

Gcluster_prep1. Preparation Phasecluster_handling2. Handling Phasecluster_post3. Post-Handling & DisposalAHazard Review:Review SDS/Safety InfoBPPE Donning:Don all required PPE per protocolA->BCFume Hood Prep:Verify fume hood certification & function.Prepare all necessary equipment.B->CDWeighing & Aliquoting:Handle solid compound carefullyto avoid dust generation.C->DEReaction/Use:Conduct all procedures withinthe fume hood.D->EFDecontamination:Clean all equipment and surfaceswith appropriate solvent.E->FGWaste Segregation:Collect all contaminated solids & liquidsin a dedicated, labeled container.F->GHPPE Doffing & Disposal:Remove PPE in correct order.Dispose of single-use items.G->HIFinal Disposal:Store waste container in a designatedsecondary containment area for pickup.H->I

Caption: End-to-end workflow for handling Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole.

Procedural Steps:
  • Pre-Operational Check:

    • Review this guide and any available safety documents thoroughly before beginning work.

    • Ensure a safety shower and eyewash station are accessible and unobstructed.

    • Verify that the chemical fume hood has been certified within the last year.

  • Preparation:

    • Don all PPE as specified in the table above.

    • Prepare the work surface within the fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment within the fume hood.

  • Handling and Use:

    • Perform all manipulations, including weighing and transfers, inside the certified fume hood to mitigate inhalation risks.[9]

    • Handle the solid compound with care to prevent the generation of dust.

    • Keep the container tightly closed when not in use.[3]

  • Decontamination:

    • Wipe down all contaminated surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Collect all decontamination materials (wipes, etc.) as hazardous waste.

  • Spill & Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

    • Small Spill: Absorb the spill with an inert material (e.g., vermiculite or sand). Collect the material in a sealed container for disposal.

    • Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount to ensuring laboratory and environmental safety.

  • Segregation: All liquid and solid waste contaminated with Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole must be collected separately from other waste streams.[6]

  • Labeling: Waste containers must be clearly and accurately labeled as "Hazardous Waste: Nitrogenous Heterocyclic Organic Compound" and include the full chemical name.

  • Storage: Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents or acids.[4]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste contractor. Do not dispose of this chemical down the drain.[6]

By adhering to these stringent safety and handling protocols, laboratory professionals can effectively mitigate the risks associated with Hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole, fostering a secure and compliant research environment.

References

  • OAE Publishing Inc. (2026, January 14).
  • Benchchem. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (n.d.). (4aR,7aS)-rel-hexahydro-2H-[1][2]dioxino[2,3-c]pyrrole hydrochloride.

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Fisher Scientific. (2010, November 9).
  • ResearchGate. (2025, August 10).
  • Environmental Health and Safety. (n.d.).
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Sigma-Aldrich. (2025, November 6).
  • (n.d.).
  • ResearchGate. (2025, May 13). (PDF) Green Synthesis of Heterocyclic Compounds.
  • Thermo Fisher Scientific. (2012, March 23).
  • TCI Chemicals. (2018, October 3).
  • DC Fine Chemicals. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (2025, September 27). (PDF)
  • Combi-Blocks. (2023, June 10).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.